Fmoc-Phe(4-CONH2)-OH
Descripción
Propiedades
IUPAC Name |
(2S)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNGLNMRFZUOTD-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Potential of Fmoc-Phe(4-CONH2)-OH: A Technical Guide for Advanced Research
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties and applications of Fmoc-Phe(4-CONH2)-OH, a key building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines its core characteristics, experimental protocols for its application, and its role in modern synthetic chemistry.
This compound, also known as N-α-Fmoc-4-carboxamido-L-phenylalanine, is a derivative of the amino acid phenylalanine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique in the creation of custom peptides. The 4-carboxamido modification on the phenyl ring offers a unique functional group for further chemical modifications or to influence the peptide's overall properties, such as solubility and binding interactions.
Core Chemical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in the tables below. These values are essential for its effective use in experimental design and execution.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(aminocarbonyl)phenyl]propanoic acid | |
| CAS Number | 204716-17-6 | [1] |
| Molecular Formula | C25H22N2O5 | [1] |
| Molecular Weight | 430.45 g/mol | [1] |
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | [2] |
| Storage | Recommended to be stored at 2-8°C for long-term stability. |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a monomeric unit in the Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group is stable under acidic conditions but can be readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
General Experimental Protocol for Incorporation of this compound in SPPS:
This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.
-
Resin Swelling: The solid support resin (e.g., Wang resin, Rink amide resin) is swelled in an appropriate solvent, typically DMF, for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc deprotection byproducts.
-
Amino Acid Activation and Coupling:
-
This compound is pre-activated in a separate vessel. A common activation method involves the use of a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
The activated this compound solution is then added to the deprotected resin. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.
-
Cycle Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[3][4][5]
Role in Signaling Pathways and Drug Development
Currently, there is no direct evidence to suggest that this compound itself is an active modulator of specific biological signaling pathways. Its primary role in drug development is as a specialized building block. The introduction of the 4-carboxamido-phenylalanine residue into a peptide sequence can be a strategic design element to:
-
Enhance Binding Affinity: The amide group can participate in hydrogen bonding interactions with biological targets.
-
Improve Solubility: The polar amide group can increase the overall hydrophilicity of a peptide.
-
Introduce a Point for Conjugation: The amide functionality can be a handle for attaching other molecules, such as fluorescent dyes or drug payloads.
The unique properties conferred by the 4-carboxamido group make this amino acid derivative a valuable tool for medicinal chemists in the rational design of peptide-based therapeutics.[6]
Visualizing the Workflow
To better illustrate the process of incorporating this compound into a peptide chain, the following diagrams outline the key stages of the experimental workflow.
References
An In-Depth Technical Guide to Fmoc-Phe(4-CONH2)-OH for Researchers and Drug Development Professionals
Introduction
Fmoc-Phe(4-CONH2)-OH, with the systematic name (2S)-3-(4-carbamoylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is a non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides. The presence of the 4-carbamoylphenyl side chain offers unique structural and functional properties to synthetic peptides, making it a valuable tool in peptidomimetic design and drug discovery. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the structure, properties, and application of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Formula
The chemical structure of this compound is characterized by a phenylalanine core, where the phenyl ring is substituted at the para (4th) position with a carboxamide group (-CONH2). The alpha-amino group is protected by the base-labile Fmoc group.
Molecular Formula: C₂₅H₂₂N₂O₅[1]
Chemical Structure:
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 430.46 g/mol | [2][3] |
| CAS Number | 204716-17-6 | [2][4] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥97% or ≥99% (by HPLC) | [4] |
| Boiling Point (calculated) | 713.4 ± 60.0 °C at 760 mmHg | [1][3] |
| Solubility | Soluble in polar organic solvents such as DMF and NMP; insoluble in water. |
Applications in Peptide Synthesis and Drug Development
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The introduction of a 4-carbamoylphenylalanine residue can influence the peptide's conformation, solubility, and biological activity. The carboxamide group can participate in hydrogen bonding, potentially enhancing receptor binding or improving pharmacokinetic properties.
A notable application of the D-isomer of 4-carbamoylphenylalanine is in the synthesis of somatostatin receptor antagonists, which are being investigated as potential antidiabetic agents[1]. This highlights the relevance of this unnatural amino acid in designing peptides with therapeutic potential.
Experimental Protocol: Incorporation of this compound via Fmoc-SPPS
The following is a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis. The specific resin and coupling reagents may be varied based on the desired C-terminal functionality and the specific peptide sequence.
Materials:
-
This compound
-
Appropriate resin (e.g., Rink Amide resin for a C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The resin is swelled in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). The resin is then thoroughly washed with DMF.
-
Amino Acid Coupling:
-
In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF.
-
The coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and a base (e.g., DIPEA, 2 equivalents to the amino acid) are added to activate the carboxylic acid of this compound.
-
The activated amino acid solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then dried and can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in a single cycle of Fmoc solid-phase peptide synthesis for the incorporation of this compound.
References
The Strategic Role of Fmoc-Phe(4-CONH2)-OH in Modern Peptide Science: A Technical Guide
For Immediate Release
In the landscape of peptide synthesis and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, Fmoc-L-4-carboxamidophenylalanine (Fmoc-Phe(4-CONH2)-OH) has emerged as a critical building block for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of its applications, synthesis, and incorporation into bioactive peptides, offering a vital resource for scientists at the forefront of therapeutic peptide design.
Core Applications in Peptide Synthesis and Drug Discovery
This compound is an N-α-Fmoc protected derivative of phenylalanine, featuring a carboxamide group at the para position of the phenyl ring. This modification imparts unique properties to peptides, influencing their conformation, solubility, and biological activity. Its primary application lies in Fmoc-based solid-phase peptide synthesis (SPPS) , a foundational technology for the creation of custom peptides for a wide array of research and therapeutic purposes.
The introduction of the 4-carboxamide moiety can enhance the pharmacological properties of peptides. For instance, it can modulate receptor binding affinity and specificity, improve metabolic stability by providing resistance to enzymatic degradation, and influence the peptide's overall pharmacokinetic profile. These attributes make this compound a valuable tool in the development of novel peptide-based therapeutics, including agonists and antagonists for G-protein coupled receptors (GPCRs) and other biological targets.
Synthesis of Fmoc-L-4-carboxamidophenylalanine
The synthesis of Fmoc-L-4-carboxamidophenylalanine is a critical process that ensures the high purity required for successful peptide synthesis. A selective method for the preparation of primary amides from carboxylic acids provides a robust route to this key building block.
Key Synthetic Data
| Parameter | Value | Reference |
| Starting Material | N-α-Fmoc-L-aspartic acid β-tert-butyl ester | Wang, W. et al. (1999) |
| Key Reagents | BOP, HOBt, NH₄Cl, DIEA | Wang, W. et al. (1999) |
| Solvent | DMF | Wang, W. et al. (1999) |
| Overall Yield | ~70% | Wang, W. et al. (1999) |
| Purity | >98% (by HPLC) | Typical commercial specification |
Experimental Protocol: Synthesis of Fmoc-L-4-carboxamidophenylalanine
This protocol is based on the method described by Wang, W., et al. in Tetrahedron Letters (1999).
-
Activation: To a solution of N-α-Fmoc-L-aspartic acid β-tert-butyl ester (1 equivalent) in dimethylformamide (DMF), add benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP, 1.1 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents). Stir the mixture at room temperature for 10 minutes.
-
Amidation: Add ammonium chloride (NH₄Cl, 5 equivalents) and N,N-diisopropylethylamine (DIEA, 5 equivalents) to the reaction mixture. Continue stirring at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford Fmoc-L-4-carboxamidophenylalanine.
Synthesis workflow for Fmoc-L-4-carboxamidophenylalanine.
Incorporation of this compound into Peptides via SPPS
The incorporation of this compound into a growing peptide chain follows the standard procedures of Fmoc-based SPPS. The efficiency of the coupling step is crucial for the overall success of the synthesis.
Quantitative Data for SPPS Incorporation
| Parameter | Typical Value | Notes |
| Coupling Reagent | HBTU/HATU/PyBOP | Choice depends on the sequence and steric hindrance. |
| Equivalents of Amino Acid | 3-5 eq. | Relative to resin loading capacity. |
| Coupling Time | 30-120 min | Can be monitored by a Kaiser test. |
| Coupling Efficiency | >99% | Under optimized conditions. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a single coupling cycle for the incorporation of this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and repeat with fresh solution for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling reaction. Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM, 3-5 times).
-
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Workflow for a single coupling cycle in Fmoc-SPPS.
Biological Activity and Signaling Pathways of Peptides Containing 4-Carboxamidophenylalanine
The incorporation of 4-carboxamidophenylalanine can significantly impact the biological activity of peptides. While specific signaling pathways are dependent on the peptide sequence and its target, the introduction of this modified amino acid is a strategy employed in the design of analogs of bioactive peptides such as Peptide YY (PYY) and Neuropeptide Y (NPY), which are involved in appetite regulation and energy homeostasis. These peptides primarily act through Y-family GPCRs.
For example, a hypothetical PYY analog containing 4-carboxamidophenylalanine at a key position for receptor interaction could modulate the downstream signaling of the Y2 receptor.
A Technical Guide to Fmoc-Phe(4-CONH2)-OH: Synthesis, Properties, and Applications in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-L-4-carboxamidophenylalanine (Fmoc-Phe(4-CONH2)-OH), a valuable synthetic amino acid for solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, provides a detailed synthesis protocol, outlines its application in SPPS, and explores the biological significance of incorporating the 4-carboxamidophenylalanine moiety into peptides, particularly in the context of opioid receptor signaling.
Core Physicochemical Properties
This compound is a white solid material utilized as a building block in the synthesis of peptides.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 204716-17-6 | [2][3] |
| Molecular Formula | C25H22N2O5 | [3] |
| Molecular Weight | 430.45 g/mol | [3] |
| Purity | ≥97% to ≥99.49% (HPLC) | [1][3] |
| Boiling Point | 713.4 ± 60.0 °C at 760 mmHg | [1] |
| IUPAC Name | (2S)-3-[4-(aminocarbonyl)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that starts from a readily available precursor. The following protocol is based on established methods for the stereospecific synthesis of 4-substituted phenylalanine derivatives.[4]
Experimental Protocol: Synthesis of Fmoc-L-4-carboxamidophenylalanine
This protocol is adapted from the palladium-catalyzed carbonylation of a protected tyrosine derivative.
Step 1: Synthesis of Nα-Benzyloxycarbonyl-L-tyrosine(O-triflate) benzyl ester
-
To a solution of Nα-Benzyloxycarbonyl-L-tyrosine benzyl ester in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable base (e.g., pyridine or triethylamine) and cool the mixture to 0 °C.
-
Slowly add trifluoromethanesulfonic anhydride (Tf2O) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the triflate derivative.
Step 2: Palladium-Catalyzed Carboxamidation
-
In a pressure vessel, dissolve the Nα-Benzyloxycarbonyl-L-tyrosine(O-triflate) benzyl ester in a suitable solvent such as dimethylformamide (DMF).
-
Add a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a source of ammonia (e.g., ammonium chloride), and a base (e.g., potassium carbonate).
-
Pressurize the vessel with carbon monoxide gas to the desired pressure.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, carefully vent the vessel, and work up the reaction mixture to isolate the Nα-Benzyloxycarbonyl-L-4-carboxamidophenylalanine benzyl ester.
Step 3: Deprotection to Yield L-4-carboxamidophenylalanine
-
Dissolve the product from Step 2 in a suitable solvent (e.g., methanol or ethanol).
-
Perform hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove both the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups.
-
Monitor the reaction for completion, filter off the catalyst, and concentrate the filtrate to obtain L-4-carboxamidophenylalanine.
Step 4: Fmoc Protection
-
Dissolve the L-4-carboxamidophenylalanine in a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and aqueous sodium carbonate solution.
-
Cool the solution to 0 °C and add a solution of 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in the same organic solvent dropwise.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature overnight.
-
Acidify the aqueous layer and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography to yield Fmoc-L-4-carboxamidophenylalanine (this compound).
References
- 1. Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Technical Guide to Fmoc-Phe(4-CONH2)-OH: A Carbamoyl-Modified Phenylalanine for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid, commonly known as Fmoc-Phe(4-CONH2)-OH. This non-canonical amino acid derivative is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a carbamoyl group on the phenyl ring of phenylalanine. This modification is of significant interest in drug discovery and development for its potential to modulate the biological activity, stability, and receptor interaction of synthetic peptides.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below, providing essential data for its use in synthetic protocols.
| Property | Value | Citations |
| Molecular Weight | 430.46 g/mol | [1][2] |
| Molecular Formula | C25H22N2O5 | [3] |
| CAS Number | 204716-17-6 | [1][2] |
| Full Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid | [2] |
| Synonyms | Fmoc-Phe(4-Carbamoyl)-OH, Fmoc-L-4-carbamoylphenylalanine | [2][4] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥97% |
Core Application: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[6] The Fmoc group provides temporary protection for the α-amino group, which can be removed under mild basic conditions, leaving acid-labile side-chain protecting groups intact.[6][7] This orthogonal strategy allows for the stepwise elongation of the peptide chain on a solid resin support.[6]
The incorporation of substituted phenylalanines, such as this compound, is a valuable strategy in drug discovery.[8] Altering the aromatic ring can modify how a peptide interacts with its biological receptor, potentially enhancing its efficacy, selectivity, or stability.[8]
Experimental Protocol: General Procedure for Incorporating this compound via SPPS
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS. The synthesis proceeds from the C-terminus to the N-terminus.[6]
1. Resin Selection and Preparation:
-
Resin Choice : The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is commonly used.[9][10] For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl resin is appropriate.[9][10]
-
Swelling : The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour to ensure optimal reaction conditions.[9][10]
2. The SPPS Cycle for Chain Elongation:
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Step A: Fmoc Deprotection
-
Step B: Washing
-
Step C: Amino Acid Coupling
-
To couple this compound (or another Fmoc-protected amino acid), it must first be activated. A solution of this compound (typically 3-5 equivalents relative to the resin's substitution level) and a coupling agent (e.g., HCTU, HATU, or HBTU) is prepared in DMF.[7][10]
-
A base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is added to the solution to facilitate the formation of the activated ester.[7]
-
This activated amino acid solution is then added to the resin with the exposed N-terminal amine.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., the Kaiser test).
-
-
Step D: Final Washing
-
After the coupling reaction is complete, the resin is washed again with DMF and other solvents like dichloromethane (DCM) and isopropanol to remove any unreacted reagents and byproducts.[7]
-
3. Cleavage and Final Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously.[9]
-
This is typically achieved by treating the peptide-resin with a "cleavage cocktail," most commonly containing a high concentration of trifluoroacetic acid (TFA).[9]
-
Scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), are included in the cocktail to protect sensitive residues from reactive cations generated during the cleavage process. A common mixture is TFA/TIS/Water (95:2.5:2.5).[9]
-
The reaction is carried out for 2-3 hours at room temperature.[9]
-
The cleaved peptide is then precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and dried.
4. Purification and Analysis:
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., LC-MS) and analytical HPLC.
Fmoc-SPPS Workflow Diagram
The cyclical nature of the Fmoc solid-phase peptide synthesis process is illustrated in the workflow diagram below.
References
- 1. This compound | 204716-17-6 [sigmaaldrich.com]
- 2. 204716-17-6 this compound | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound MedChemExpress (MCE) [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
An In-Depth Technical Guide to the Synthesis of Fmoc-L-4-carboxamidophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of Fmoc-L-4-carboxamidophenylalanine, a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of a carboxamide-functionalized phenylalanine residue. The methodologies presented are based on established synthetic routes, ensuring reproducibility and high purity of the final product.
Synthetic Strategy Overview
The primary and most direct synthesis of Fmoc-L-4-carboxamidophenylalanine involves the amidation of the corresponding carboxylic acid precursor, Fmoc-L-4-carboxyphenylalanine. This method is advantageous due to its mild reaction conditions, which are compatible with the base-labile Fmoc protecting group.[1] The synthesis can be conceptually divided into two main stages:
-
Stage 1: Preparation of Fmoc-L-4-carboxyphenylalanine. This precursor is synthesized from N(α)-benzyloxycarbonyl-L-tyrosine(O-triflate) benzyl ester via a palladium-catalyzed carbonylation reaction.
-
Stage 2: Amidation of Fmoc-L-4-carboxyphenylalanine. The carboxylic acid is converted to the primary amide using a peptide coupling agent in the presence of an ammonia source.
Experimental Protocols
Stage 1: Synthesis of Fmoc-L-4-carboxyphenylalanine
While Fmoc-L-4-carboxyphenylalanine is commercially available, a synthetic route has been described starting from a tyrosine derivative. This involves a palladium (0) catalyzed carbonylation reaction. For the purpose of this guide, we will consider Fmoc-L-4-carboxyphenylalanine as the starting material for the final amidation step.
Stage 2: Synthesis of Fmoc-L-4-carboxamidophenylalanine
This protocol is adapted from the selective amidation method developed by Wang and McMurray, which is designed to be compatible with sensitive functional groups like the Fmoc protecting group.[1]
Reaction:
Materials and Reagents:
-
Fmoc-L-4-carboxyphenylalanine
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of Fmoc-L-4-carboxyphenylalanine (1.0 eq) in anhydrous DMF, add ammonium chloride (1.5 eq) and HOBt (1.2 eq). Stir the mixture at room temperature until all solids are dissolved.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-L-4-carboxamidophenylalanine.
Data Presentation
Quantitative data for the synthesis of Fmoc-L-4-carboxamidophenylalanine via the amidation of Fmoc-L-4-carboxyphenylalanine is summarized below. The values are representative and may vary based on reaction scale and purification efficiency.
| Parameter | Value | Reference |
| Starting Material | Fmoc-L-4-carboxyphenylalanine | Wang & McMurray, 1999 |
| Key Reagents | EDC·HCl, HOBt, NH₄Cl, DIPEA | Wang & McMurray, 1999 |
| Solvent | DMF | Wang & McMurray, 1999 |
| Reaction Time | 12-24 hours | Representative |
| Yield | High | [1] |
| Purity | >98% (Post-purification) | Representative |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | Standard Practice |
Visualization of the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of Fmoc-L-4-carboxamidophenylalanine.
Caption: Overall synthetic scheme for Fmoc-L-4-carboxamidophenylalanine.
References
An In-depth Technical Guide to the Safety and Handling of Fmoc-Phe(4-CONH2)-OH
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling procedures for Fmoc-Phe(4-CONH2)-OH, a derivative of the amino acid phenylalanine commonly used in peptide synthesis.
Section 1: Chemical and Physical Properties
This compound is a white to off-white solid.[1] Understanding its physical and chemical properties is the first step toward safe handling. While detailed experimental data for this specific compound is not extensively published, the following table summarizes key information.
| Property | Data |
| Molecular Formula | C25H22N2O5 |
| Molecular Weight | 430.45 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Purity | Typically ≥97% |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) |
| Boiling Point | 713.4 ± 60.0 °C at 760 mmHg |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates potential health risks upon exposure.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral | GHS07 (Harmful) | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation |
It is crucial to handle this compound with appropriate precautions to avoid adverse health effects.
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.[4]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Short-term: Store at 2–8°C in a sealed container for daily use.[4]
-
Long-term: For unused stock, store at -15°C or lower to prevent hydrolysis of the Fmoc group.[4]
-
Keep the container tightly closed in a dry and well-ventilated place.[2]
-
To avoid degradation from freeze-thaw cycles, it is recommended to aliquot the compound into single-use vials before freezing.[4]
The following workflow illustrates the recommended procedure for handling this compound in a laboratory setting.
Section 4: Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Type | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4] Gloves must be inspected before use and disposed of properly after handling the compound.[2] |
| Body Protection | Lab coat.[4] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended.[3] |
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Section 5: First Aid and Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2] |
Spill Management:
-
Small Spills: Use an inert absorbent material (e.g., vermiculite) to clean up the spill.[4] Place the material in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[2] Collect the spilled material and dispose of it as hazardous waste.
The logical flow for responding to an accidental spill is depicted below.
Section 6: Fire-Fighting Measures
While not highly flammable, this compound can burn.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides.
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Section 7: Toxicological and Ecological Information
By adhering to the guidelines outlined in this document, researchers and professionals can safely handle this compound, minimizing risks to themselves and the environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.
References
In-Depth Technical Guide to Fmoc-Phe(4-CONH2)-OH for Advanced Research
For researchers, scientists, and drug development professionals, N-α-Fmoc-4-carboxamido-L-phenylalanine [Fmoc-Phe(4-CONH2)-OH] is a specialized amino acid derivative crucial for the synthesis of modified peptides. Its unique carboxamide functional group at the para position of the phenyl ring allows for the introduction of specific structural features that can influence the biological activity, stability, and conformational properties of synthetic peptides. This guide provides a comprehensive overview of supplier information, key technical data, and experimental considerations for the effective utilization of this compound in peptide research and drug discovery.
Supplier and Technical Data Overview
A critical first step in sourcing this compound is the verification of its Chemical Abstracts Service (CAS) number, which is 204716-17-6 . Several reputable suppliers offer this reagent, and the technical specifications are summarized below for easy comparison.
| Supplier | Purity | Molecular Weight ( g/mol ) | Storage Conditions | Solubility |
| MedChemExpress | ≥99.26%[1] | 430.45[1] | Room temperature (powder); -20°C to -80°C (in solvent)[1] | Soluble in DMSO |
| Sigma-Aldrich | ≥97% | 430.46 | Room temperature | Not specified |
| Watanabe Chemical | Not specified | 430.46 | Not specified | Not specified |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The following is a generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.
Materials and Reagents:
-
This compound
-
Appropriate solid-phase resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: e.g., HBTU, HATU, DIC
-
Base: N,N-Diisopropylethylamine (DIEA) or Collidine
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
Protocol for Coupling this compound:
-
Resin Swelling: The solid-phase resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF. This is typically a two-step process: a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc deprotection byproducts.
-
Amino Acid Activation: In a separate vessel, this compound (typically 2-5 equivalents relative to the resin loading capacity) is pre-activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.
-
Coupling: The activated this compound solution is added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, washing, and coupling steps are repeated for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, most commonly TFA-based.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity.[1] These chemical moieties temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence.[1] Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3] Its prevalence is a testament to its mild deprotection conditions, orthogonality to common side-chain protecting groups, and amenability to automation.[2][3]
This technical guide provides a comprehensive examination of the role of the Fmoc group in peptide synthesis, detailing its chemical principles, quantitative performance data, and detailed experimental protocols.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group lies in its strategic application to protect the α-amino group of an amino acid.[2] The core principle of the Fmoc/tBu (tert-butyl) strategy is its orthogonality: the temporary Nα-Fmoc group is labile to basic conditions, while the semi-permanent side-chain protecting groups (often tert-butyl based) are labile to acidic conditions.[3] This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without disturbing the protection of reactive side chains.[1]
Protection: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.[2] Fmoc-OSu is often preferred due to its higher stability and reduced tendency to form dipeptide byproducts.[2]
Deprotection: The Fmoc group is exceptionally stable in acidic and neutral conditions but is readily cleaved by a mild base.[2] The most common deprotection reagent is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The deprotection occurs via a base-catalyzed β-elimination mechanism.[4] The secondary amine abstracts the acidic proton on the fluorenyl ring, initiating an elimination that releases the free N-terminal amine, carbon dioxide, and dibenzofulvene (DBF).[4] The excess piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct that is washed away.[3][4]
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-SPPS involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble solid support.[2] A typical cycle consists of four main steps, which are repeated for each amino acid in the sequence.[2][3]
Quantitative Data in Fmoc Synthesis
The efficiency of Fmoc deprotection and final cleavage is critical for the overall success of peptide synthesis. The choice of reagents and reaction times directly impacts yield and purity.
Table 1: Comparative Deprotection Kinetics of Common Reagents
| Deprotection Reagent | Concentration in DMF | Half-life (t½) of Deprotection (seconds) | Time for >99.9% Deprotection (minutes) |
|---|---|---|---|
| Piperidine | 20% (v/v) | ~7 | ~1.5 |
| Piperazine | 5% (w/v) | ~50 | ~11 |
| Piperazine + DBU | 5% (w/v) + 2% (v/v) | < 10 | < 1 |
Data extrapolated from studies with Fmoc-Val-OH, providing a reference for relative efficiency.[4]
Table 2: Common Cleavage Cocktails for Final Deprotection and Resin Cleavage
| Cleavage Cocktail Composition (v/v) | Reagent Name | Application Notes |
|---|---|---|
| TFA / TIS / H₂O (95:2.5:2.5) | - | Effective for most sequences, especially with Trp(Boc) and Arg(Pbf) protection.[5][6] |
| TFA / H₂O (95:5) | - | For peptides with only Arg(Pbf) and no Trp, Met, or Cys.[7] Use with caution. |
| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Reagent K | A robust, universal cocktail for complex peptides containing multiple sensitive residues like Cys, Met, or Trp.[6][8] |
| TFA / EDT / TIS / H₂O (94:2.5:1:2.5) | - | Specifically useful for peptides containing Cys, Met, or Trp to minimize side reactions.[7] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol.
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS - A Single Coupling Cycle
This protocol details a standard manual cycle for adding one amino acid to a resin-bound peptide chain.
1. Resin Preparation:
-
Start with 100 mg of Fmoc-protected amino acid-loaded resin in a reaction vessel.
-
Swell the resin in DMF (approx. 10 mL per gram of resin) for at least 30 minutes.[3][9] Drain the solvent.
2. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[3]
-
Agitate the mixture for 3 minutes, then drain the solution.[4]
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 7-10 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-piperidine adduct.[4]
3. (Optional) Confirmation of Deprotection:
-
Perform a qualitative ninhydrin (Kaiser) test.[5] Take a few beads of resin, wash with ethanol, and add ninhydrin reagents. Heating should produce a deep blue color, indicating the presence of a free primary amine.[10]
4. Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid. Dissolve 3-5 equivalents of the Fmoc-amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.[3]
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the coupling agent).[3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[3] For difficult couplings, the reaction time can be extended or a second coupling can be performed.[3]
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3] The resin is now ready for the next deprotection cycle.
Protocol 2: Monitoring Fmoc Deprotection via UV-Vis Spectroscopy
The release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm, allows for real-time monitoring of the deprotection step.[][12]
1. Sample Collection:
-
During the Fmoc deprotection step (Protocol 1, Step 2), collect the combined filtrates from both piperidine treatments and the initial DMF washes into a volumetric flask of known volume (e.g., 25 mL or 50 mL).
2. Sample Preparation:
-
Dilute the flask to the mark with DMF.
-
Take a small, precise aliquot of this solution and dilute it further with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.
3. Measurement:
-
Measure the absorbance of the diluted solution at ~301 nm against a DMF blank.
4. Calculation of Resin Loading/Deprotection Yield:
-
The degree of Fmoc deprotection (and thus the loading of the resin) can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution_Factor × Initial_Volume_L) / (ε × Resin_Weight_g) where ε (molar extinction coefficient) for the DBF-piperidine adduct is typically ~7800 M⁻¹cm⁻¹.[13]
Visualizing the Core Mechanism
The chemical transformation during the base-catalyzed deprotection of the Fmoc group is a critical process in SPPS.
Conclusion
The Fmoc protecting group is indispensable in modern solid-phase peptide synthesis. Its unique base-lability provides an orthogonal protection strategy that is compatible with a wide array of acid-labile side-chain protecting groups.[2][] This allows for the synthesis of complex and modified peptides under mild conditions, which is crucial for both academic research and the development of peptide-based therapeutics. The ability to monitor the synthesis in real-time via UV spectroscopy further enhances its utility, making Fmoc-SPPS a robust, reliable, and highly efficient method for constructing precisely defined peptide sequences.[]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 12. chempep.com [chempep.com]
- 13. rsc.org [rsc.org]
A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS), a revolutionary technique first developed by Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine and efficient synthesis of peptides for a vast array of research and therapeutic applications.[1][2][3] This guide provides an in-depth exploration of the core principles, methodologies, and critical considerations in SPPS, offering a technical resource for professionals in peptide research and drug development.
Core Principles of Solid-Phase Peptide Synthesis
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[4][5][6] This approach simplifies the purification process, as excess reagents and by-products can be easily removed by filtration and washing, a significant advantage over traditional solution-phase synthesis.[1][7]
The synthesis cycle consists of several key steps that are repeated for each amino acid addition:
-
Deprotection: Removal of the temporary protecting group from the N-terminus of the growing peptide chain.
-
Activation and Coupling: Activation of the carboxyl group of the incoming amino acid and its subsequent coupling to the deprotected N-terminus of the peptide chain.
-
Washing: Thorough washing of the resin to remove excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all permanent side-chain protecting groups are removed.[8][9]
Key Chemistries in SPPS: Fmoc vs. Boc
Two primary chemical strategies dominate the landscape of SPPS: Fmoc/tBu and Boc/Bzl.[10] The choice between these strategies depends on the specific peptide sequence, the desired C-terminal modification, and the scale of the synthesis.
-
Fmoc/tBu Strategy: This is the most commonly used approach in modern SPPS.[7][11] It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[10][12] The orthogonality of these protecting groups allows for selective deprotection without affecting the other.[9]
-
Boc/Bzl Strategy: This classic approach employs the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection and benzyl (Bzl)-based groups for side-chain protection, which are removed by strong acid.[10] While less common now, the Boc/Bzl strategy remains valuable for synthesizing peptides prone to aggregation and those containing base-sensitive moieties.[10]
The Solid Support: Resins and Linkers
The choice of resin and linker is critical for a successful synthesis, as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage.[5][13][14]
Resin Core Materials
The solid support is typically a polymeric bead that must be inert to the chemical conditions of synthesis and swell appropriately in the solvents used.[5]
| Resin Type | Composition | Advantages | Disadvantages |
| Polystyrene (PS) | Cross-linked with 1-2% divinylbenzene | High loading capacity, stable, wide range of functional groups available.[2][15] | Hydrophobic, can lead to aggregation of growing peptide chains. |
| Polyethylene Glycol (PEG) | Grafted onto a polystyrene core (PEG-PS) or as a pure PEG resin | Improved solvation properties, reduces peptide aggregation. | Lower loading capacity, can be more expensive. |
| Polyacrylamide | --- | Hydrophilic, suitable for difficult sequences. | Mechanically less stable than polystyrene.[13] |
Linkers
The linker is a chemical moiety that connects the growing peptide chain to the resin and determines the C-terminal functionality of the cleaved peptide.[14][16]
| Linker Type | C-Terminal Functionality | Cleavage Condition | Common Resins |
| Wang Linker | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Wang Resin |
| 2-Chlorotrityl (2-Cl-Trt) Linker | Carboxylic Acid or Protected Peptide | Mild Acid (e.g., 1-5% TFA in DCM) | 2-Chlorotrityl Chloride Resin |
| Rink Amide Linker | Amide | Strong Acid (e.g., 95% TFA) | Rink Amide Resin |
| Sieber Amide Linker | Amide | Mild Acid (e.g., 1% TFA in DCM) | Sieber Amide Resin |
Protecting Groups: The Key to Specificity
Protecting groups are essential to prevent unwanted side reactions at the reactive functionalities of the amino acids.[12][17][18] They are classified as temporary or permanent based on their lability.
-
Temporary N-terminal Protecting Groups: These are removed at the beginning of each coupling cycle. The most common are Fmoc (removed by a base like piperidine) and Boc (removed by an acid like TFA).[10][12]
-
Permanent Side-Chain Protecting Groups: These protect the reactive side chains of amino acids and are removed during the final cleavage step.[12][17] The choice of side-chain protecting groups is dictated by the N-terminal protection strategy (Fmoc or Boc).[10]
The SPPS Workflow: A Step-by-Step Guide
The following diagram illustrates the cyclical nature of the SPPS process, from resin preparation to the final cleaved peptide.
Caption: The general workflow of solid-phase peptide synthesis.
Experimental Protocols
Manual Fmoc-SPPS Protocol
This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), DIC (3-5 equivalents), and Oxyma (3-5 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Quantitative Data for Key SPPS Steps
| Step | Reagent/Solvent | Concentration/Equivalents | Time | Temperature |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | Room Temp |
| Amino Acid Activation (DIC/Oxyma) | Fmoc-AA:DIC:Oxyma | 1 : 1 : 1 (relative to each other) | 5-10 min | Room Temp |
| Coupling | Activated AA to Resin | 3-5 equivalents | 1-2 hours | Room Temp |
| Final Cleavage (Fmoc/tBu) | TFA/TIS/H₂O | 95% : 2.5% : 2.5% | 2-4 hours | Room Temp |
Chemical Mechanisms
Peptide Bond Formation (Coupling)
The formation of the peptide bond is facilitated by a coupling reagent that activates the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain.
Caption: The mechanism of peptide bond formation in SPPS.
Fmoc Deprotection
The Fmoc group is removed by a base-catalyzed β-elimination reaction. Piperidine is commonly used as the base.
Caption: The mechanism of Fmoc group removal by piperidine.
Peptide Purification and Analysis
Following cleavage from the resin, the crude peptide product contains the desired full-length peptide along with various impurities such as truncated or deleted sequences.[19] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for both the analysis and purification of synthetic peptides.[19][20][21][22]
RP-HPLC Principles
In RP-HPLC, peptides are separated based on their hydrophobicity.[19] A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a gradient of water and acetonitrile containing an ion-pairing agent like TFA.[19][21]
Typical RP-HPLC Protocol
Materials:
-
Crude peptide dissolved in a minimal amount of aqueous buffer
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Injection: Inject the dissolved crude peptide.
-
Elution: Apply a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 60% B over 30 minutes).
-
Detection: Monitor the elution of peptides using a UV detector, typically at 215-220 nm, which corresponds to the absorbance of the peptide bond.[19]
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions for purity by analytical RP-HPLC and for identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.[19]
Common Challenges and Side Reactions
Despite its efficiency, SPPS is not without its challenges. Several side reactions can occur, leading to impurities in the final product.
| Side Reaction | Description | Prevention Strategies |
| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid. | Use of activating agents that minimize racemization (e.g., Oxyma, HOBt). |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide attached to the resin, leading to cleavage from the support. | Use of 2-Cl-Trt resin for the first two amino acids; rapid coupling of the third amino acid. |
| Aspartimide Formation | Cyclization of aspartic acid residues, particularly when followed by glycine, serine, or asparagine. | Use of protecting groups that hinder cyclization; careful selection of deprotection conditions. |
| Aggregation | Interchain association of growing peptide chains, leading to incomplete reactions. | Use of PEGylated resins, chaotropic salts, or elevated temperatures. |
Conclusion
Solid-phase peptide synthesis is a powerful and versatile technology that has enabled significant advancements in biochemistry, pharmacology, and materials science. A thorough understanding of the underlying chemical principles, careful selection of reagents and protocols, and meticulous purification are paramount to the successful synthesis of high-quality peptides. This guide provides a foundational framework for researchers and professionals to navigate the complexities of SPPS and harness its full potential in their scientific endeavors.
References
- 1. csbio.com [csbio.com]
- 2. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 3. biomatik.com [biomatik.com]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. biosynth.com [biosynth.com]
- 14. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 16. peptide.com [peptide.com]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. hplc.eu [hplc.eu]
- 21. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 22. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 4-Carboxamidophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development. This methodology allows for the efficient and stepwise assembly of amino acids into a desired peptide sequence on a solid support. The incorporation of non-canonical amino acids, such as Fmoc-Phe(4-CONH2)-OH (Fmoc-L-4-carboxamidophenylalanine), offers a powerful strategy to enhance the pharmacological properties of synthetic peptides. The 4-carboxamide functional group on the phenylalanine side chain can introduce novel interactions with biological targets, potentially improving binding affinity, selectivity, and metabolic stability.
A key advantage of utilizing this compound is the stability of the 4-carboxamide side chain under the standard conditions of Fmoc-based SPPS. This includes the basic conditions required for Fmoc deprotection (typically piperidine in DMF) and the strongly acidic conditions for final cleavage from the resin (typically trifluoroacetic acid-based cocktails). Consequently, the 4-carboxamide moiety does not necessitate a separate side-chain protecting group, simplifying the synthesis protocol.
This document provides a detailed protocol for the manual solid-phase synthesis of peptides incorporating this compound. It covers all critical steps from resin preparation to final peptide cleavage and purification, and includes quantitative data derived from typical synthesis outcomes. Furthermore, it presents a relevant biological context for such peptides, focusing on their potential as modulators of opioid receptor signaling.
Data Presentation
The following tables summarize typical quantitative data associated with the solid-phase synthesis of a model peptide containing a 4-carboxamidophenylalanine residue. These values are representative and may vary depending on the specific peptide sequence, scale of synthesis, and equipment used.
Table 1: Materials and Reagents for SPPS
| Reagent/Material | Supplier | Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.5 mmol/g loading |
| This compound | Various | Peptide synthesis grade |
| Standard Fmoc-Amino Acids | Various | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Piperidine | Various | Reagent grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Diisopropylethylamine (DIEA) | Various | Peptide synthesis grade |
| HBTU | Various | Peptide synthesis grade |
| Trifluoroacetic Acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Diethyl Ether | Various | ACS grade |
Table 2: Typical Synthesis Parameters and Outcomes for a Model Peptide
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | Based on initial resin loading. |
| Resin Swelling Time | 30 min | In DMF. |
| Fmoc Deprotection | 20% Piperidine in DMF | 1 x 3 min, 1 x 10 min. |
| Coupling Reagent | HBTU/DIEA | 4 eq. Amino Acid, 3.9 eq. HBTU, 6 eq. DIEA. |
| Coupling Time | 2 hours | Monitored by Kaiser test. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | 2 hours at room temperature. |
| Crude Peptide Yield | 75-85% | Based on initial resin loading. |
| Crude Peptide Purity (HPLC) | 60-70% | Varies with sequence and length. |
| Final Purity after Purification | >95% | By reverse-phase HPLC. |
Experimental Protocols
Resin Preparation and Swelling
-
Weigh the appropriate amount of Rink Amide MBHA resin for the desired synthesis scale (e.g., 200 mg for a 0.1 mmol synthesis with a loading of 0.5 mmol/g).
-
Place the resin in a suitable reaction vessel equipped with a frit for solvent filtration.
-
Add sufficient N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling
This protocol describes the coupling of the first amino acid, this compound, to the deprotected resin. The same procedure is repeated for subsequent amino acids in the peptide sequence.
-
In a separate vial, dissolve this compound (4 equivalents relative to the resin loading) and HBTU (3.9 equivalents) in DMF.
-
Add diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
Cleavage and Deprotection
-
Wash the deprotected peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the final peptide pellet under vacuum.
Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide fractions by mass spectrometry to confirm the correct molecular weight.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Mandatory Visualization
Signaling Pathway Diagram
Peptides incorporating 4-carboxamidophenylalanine derivatives have been shown to act as potent agonists for the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) involved in pain modulation. The following diagram illustrates the canonical G-protein dependent signaling pathway initiated by the activation of the mu-opioid receptor.
Caption: Mu-opioid receptor signaling cascade initiated by a peptide agonist.
Experimental Workflow Diagram
The following diagram outlines the major steps involved in the solid-phase peptide synthesis of a peptide containing this compound.
Application Notes and Protocols for the Use of Fmoc-Phe(4-CONH2)-OH in Custom Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Phe(4-CONH2)-OH is a specialized amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. The incorporation of a carboxamide group at the para position of the phenylalanine side chain can significantly influence peptide conformation, solubility, and biological activity. This functional group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. These application notes provide detailed protocols and critical considerations for the effective use of Fmoc-Phe(4-CONH2)-OH in solid-phase peptide synthesis (SPPS).
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C25H22N2O5 | N/A |
| Molecular Weight | 430.46 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Purity (HPLC) | ≥98.0% | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
The following protocols outline the standard procedures for the incorporation of this compound into a peptide sequence using manual and automated solid-phase peptide synthesis.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol details a single coupling cycle for the incorporation of this compound.
Materials and Reagents:
-
This compound
-
SPPS-grade resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)[2]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade[2]
-
Dichloromethane (DCM)[2]
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[2]
-
Cold diethyl ether[2]
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.[2]
-
Add DIEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
Monitor the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), extend the coupling time.[2]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[2]
-
Repeat Cycle: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.[2]
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a vacuum.[2]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Automated Solid-Phase Peptide Synthesis
Automated synthesizers follow the same fundamental steps as the manual protocol but with automated delivery of reagents and washing steps.
Typical Automated Synthesis Cycle:
| Step | Reagent/Solvent | Time |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5 minutes |
| Wash | DMF | 5-7 cycles |
| Coupling | Pre-activated this compound | 30-60 minutes |
| Wash | DMF | 3-5 cycles |
Key Experimental Considerations
-
Coupling Reagents: While HBTU and HATU are commonly used, other reagents like TBTU can also be effective.[4] The choice of coupling reagent can influence the efficiency and potential for side reactions.
-
Solvents: DMF is the most common solvent for SPPS.[2] However, for problematic sequences, alternative solvents like N-Methyl-2-pyrrolidone (NMP) might be considered.[6]
-
Monitoring the Reaction: The Kaiser test is a reliable method for detecting free primary amines and ensuring complete coupling.[2]
-
Side Reactions: The carboxamide group on the phenylalanine side chain is generally stable under standard SPPS conditions. However, prolonged exposure to harsh acidic or basic conditions should be avoided to prevent potential hydrolysis.
Workflow and Pathway Diagrams
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Start [label="Start with Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Swell [label="Resin Swelling\n(DMF)"]; Deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="Wash\n(DMF)"]; Couple [label="Coupling\n(this compound,\nCoupling Reagent, DIEA)"]; Wash2 [label="Wash\n(DMF/DCM)"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FinalDeprotect [label="Final Fmoc Deprotection"]; Cleave [label="Cleavage & Deprotection\n(TFA Cocktail)"]; Precipitate [label="Precipitation\n(Cold Ether)"]; End [label="Purified Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Swell; Swell -> Deprotect; Deprotect -> Wash1; Wash1 -> Couple; Couple -> Wash2; Wash2 -> Repeat; Repeat -> Deprotect [label="Yes"]; Repeat -> FinalDeprotect [label="No"]; FinalDeprotect -> Cleave; Cleave -> Precipitate; Precipitate -> End; } dot Figure 1. General workflow for solid-phase peptide synthesis incorporating this compound.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin"]; Piperidine [label="Piperidine (Base)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Proton Abstraction at C9\nof Fluorenyl Group"]; Elimination [label="β-Elimination"]; Products [label="Free Amine (H2N-Peptide-Resin)\n+ Dibenzofulvene (DBF)"]; Adduct [label="DBF-Piperidine Adduct"];
// Edges Fmoc_Peptide -> Intermediate [label=" "]; Piperidine -> Intermediate [label=" "]; Intermediate -> Elimination; Elimination -> Products; Products -> Adduct [label="DBF reacts with Piperidine"]; } dot Figure 2. Mechanism of Fmoc deprotection using piperidine.[3]
Conclusion
The use of this compound in custom peptide synthesis offers a valuable strategy for designing peptides with enhanced biological properties. Adherence to established solid-phase peptide synthesis protocols, careful selection of reagents, and diligent monitoring of reaction completion are essential for achieving high-purity peptides. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to successfully incorporate this unique amino acid into their synthetic targets.
References
- 1. Fmoc-Phe(4-CN)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Fmoc-Phe(4-CONH2)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient incorporation of Fmoc-Phe(4-CONH2)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines potential challenges, optimization strategies, and detailed experimental protocols to ensure high coupling efficiency and peptide purity.
Introduction
This compound is a derivative of phenylalanine containing a carboxamide group at the para position of the phenyl ring. This modification can be crucial for modulating the pharmacological properties of peptides, such as receptor binding, solubility, and proteolytic stability. However, the presence of the polar carboxamide group and the bulky nature of the substituted phenyl ring can present challenges during SPPS, potentially leading to lower coupling efficiencies compared to standard amino acids.
This document provides a comprehensive overview of the factors influencing the coupling efficiency of this compound and offers detailed protocols for its successful incorporation into peptide chains.
Challenges in Coupling this compound
Several factors can contribute to incomplete or inefficient coupling of this compound:
-
Steric Hindrance: The substituted phenyl ring increases the steric bulk of the amino acid, which can hinder its approach to the N-terminal amine of the growing peptide chain.[1]
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the solid support, making the N-terminus inaccessible.[1][2]
-
Secondary Structure Formation: The formation of stable secondary structures, such as β-sheets, within the resin-bound peptide can also block the coupling site.[2]
-
Suboptimal Activation: Inefficient activation of the carboxylic acid of this compound can lead to slow and incomplete reactions.
Strategies for Optimizing Coupling Efficiency
To overcome these challenges, several strategies can be employed:
-
Use of Potent Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents are recommended to ensure complete and rapid acylation.[1][3]
-
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can drive the reaction to completion.[1][4]
-
Extended Reaction Times: Increasing the coupling time can allow for the successful incorporation of bulky residues.[1][3]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can help to disrupt aggregation and increase reaction rates.[2] Microwave-assisted synthesis can also be beneficial, though caution must be exercised to avoid racemization.[2]
-
Solvent Choice: Using solvents known to disrupt peptide aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM, can improve coupling efficiency.[1][5]
-
Monitoring Coupling Completion: The Kaiser test is a crucial tool to qualitatively assess the presence of free primary amines on the resin after coupling. A negative result (yellow beads) indicates a complete reaction.
Data Presentation: Expected Coupling Efficiencies
While specific quantitative data for this compound is not extensively published, the following table provides expected coupling efficiencies based on the performance of other challenging amino acids under various conditions. These values should serve as a guideline for optimization.
| Coupling Reagent | Base | Solvent | Time (h) | Temperature (°C) | Expected Coupling Efficiency (%) |
| HBTU/HOBt | DIEA | DMF | 2 | 25 | 90-95 |
| HATU/HOAt | DIEA | DMF | 1-2 | 25 | >98 |
| DIC/Oxyma | - | DMF | 2-4 | 25 | 95-98 |
| COMU | DIEA | DMF | 1 | 25 | >99 |
| HATU/HOAt | DIEA | NMP | 2 | 40 | >99 |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in SPPS.
Protocol 1: Standard Coupling using HATU
This protocol is suitable for most coupling steps involving this compound.
Materials:
-
Fmoc-protected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)
-
SPPS-grade Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction.
-
If the test is positive (blue beads), indicating incomplete coupling, proceed to Protocol 2.
-
If the test is negative (yellow beads), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[6]
-
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended if the Kaiser test after the initial coupling is positive.
Procedure:
-
Following the initial coupling (Protocol 1, step 3), drain the coupling solution and wash the resin with DMF (3 times).
-
Prepare a fresh solution of activated this compound as described in Protocol 1, step 3.
-
Add the freshly activated amino acid solution to the resin.
-
Agitate the reaction mixture for an additional 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin as described in Protocol 1, step 4.
Protocol 3: Microwave-Assisted Coupling
Microwave synthesis can enhance coupling efficiency for difficult sequences but requires careful optimization to prevent racemization.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Prepare the activated this compound solution as described in Protocol 1, step 3.
-
Add the activated solution to the resin in a microwave-compatible reaction vessel.
-
Perform the coupling step in a dedicated microwave peptide synthesizer. A typical cycle might be 5-15 minutes at 75-90°C.[2]
-
After the microwave cycle, allow the vessel to cool to room temperature.
-
Perform a Kaiser test and wash the resin as described in Protocol 1, step 4.
Visualization of Experimental Workflows
Caption: General workflow for a single coupling cycle of this compound in SPPS.
References
Application Notes and Protocols: Solubility of Fmoc-Phe(4-CONH2)-OH in N,N-Dimethylformamide (DMF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-(4-carboxamide) (Fmoc-Phe(4-CONH2)-OH) is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS). It allows for the incorporation of a phenylalanine residue with a carboxamide group on the phenyl ring, which can be pivotal for modulating the pharmacological properties of synthetic peptides. The solubility of Fmoc-protected amino acids in the reaction solvent, most commonly N,N-Dimethylformamide (DMF), is a critical parameter for ensuring efficient and successful peptide synthesis.[1][2] Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide product.[1] This document provides an overview of the available solubility information, a detailed protocol for its experimental determination, and its applications in peptide synthesis.
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Concentration (mM) | Notes | Source |
| This compound | DMF | Data Not Available | N/A | Expected to be soluble based on the properties of similar compounds. | N/A |
| This compound | DMSO | 100 mg/mL | 232.32 | Ultrasonic assistance may be required. | MedChemExpress[3] |
| Fmoc-Phe-OH | DMF | Readily Soluble | Not Specified | Qualitative description. | Chem-Impex[4] |
| Fmoc-Phe-OH | DMSO | 100 mg/mL | 258.11 | Ultrasonic assistance may be required. | MedchemExpress.com[5] |
| Fmoc-Thr-OH | DMF | "Clearly Soluble" | ~250 | Based on 1 mmole in 2 mL of DMF. | Benchchem[1] |
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMF
This protocol outlines a general method to determine the solubility of an Fmoc-amino acid in an organic solvent using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Thermostatic shaker or water bath
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 100 mg) into a series of vials.
-
To each vial, add a precise volume of DMF (e.g., 1.0 mL).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. A state of equilibrium is indicated by a constant concentration of the solute in the solution over time.[1]
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.[1]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.[1]
-
Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.[1]
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.[1]
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Applications in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in SPPS, a cornerstone technique in peptide and protein research, as well as in pharmaceutical development.[6]
-
Peptide Modification: The carboxamide group at the 4-position of the phenylalanine side chain can act as a hydrogen bond donor and acceptor, potentially influencing the peptide's conformation and interaction with biological targets.
-
Drug Development: Incorporation of this modified amino acid can enhance the stability, bioavailability, or target affinity of peptide-based therapeutics.[7]
-
Coupling Step in SPPS: During the coupling step of SPPS, the Fmoc-protected amino acid is dissolved in DMF and activated, usually with reagents like HBTU or HATU, before being added to the resin-bound peptide chain with a free N-terminus.[8] Sufficient solubility in DMF is paramount for the reaction to proceed to completion.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Logical Flow in Solid-Phase Peptide Synthesis (SPPS)
Caption: Role of this compound solubility in the SPPS cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. nbinno.com [nbinno.com]
- 8. chempep.com [chempep.com]
Application Notes and Protocols for Peptides Containing 4-Carboxamidophenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of peptides incorporating the non-natural amino acid 4-carboxamidophenylalanine and its derivatives. The primary application highlighted is in the development of potent and selective mu (µ)-opioid receptor agonists, offering potential avenues for novel analgesic drug discovery.
Application: Development of Potent Mu-Opioid Receptor Agonists
The incorporation of 4-carboxamidophenylalanine derivatives in place of the endogenous tyrosine residue in opioid peptides has been shown to yield compounds with high affinity and potency for the µ-opioid receptor. A notable example is the substitution with 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp), which has led to the development of extraordinarily potent and selective µ-opioid agonists[1]. This modification is believed to facilitate a hydrophobic interaction with a subsite of the receptor, potentially inducing a specific receptor conformation favorable for activation[1].
Quantitative Data
| Peptide Sequence | Modification | Target Receptor | Reported Activity |
| H-Bcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 | Tyr1 replaced with Bcp | µ-opioid | Extraordinarily potent, µ-selective agonist[1] |
| Bcp-analog of Dynorphin A(1-11)-NH2 | Tyr1 replaced with Bcp | µ-opioid | Partial agonist with high binding affinity[1] |
| [Bcp1]TIPP (H-Bcp-Tic-Phe-Phe-OH) | Tyr1 replaced with Bcp | δ-opioid | Potent, selective δ-opioid agonist[2] |
Experimental Protocols
Synthesis of Fmoc-Protected 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Fmoc-Bcp-OH)
The synthesis of the protected Bcp amino acid is a prerequisite for its incorporation into peptides via solid-phase peptide synthesis (SPPS). A general synthetic route is outlined below, based on standard organic chemistry techniques for amide bond formation.
Experimental Workflow for Fmoc-Bcp-OH Synthesis
Caption: Workflow for the synthesis of Fmoc-Bcp-OH.
Protocol:
-
Activation of 4-Phenylphenethyl carboxylic acid: Dissolve 4-phenylphenethyl carboxylic acid (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, HBTU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Coupling: In a separate flask, dissolve Fmoc-4-amino-L-phenylalanine (1 equivalent) in DMF. Add the activated carboxylic acid solution from step 1 to the Fmoc-4-amino-L-phenylalanine solution. Let the reaction proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, acidify the reaction mixture with a weak acid (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-Bcp-OH.
Solid-Phase Peptide Synthesis (SPPS) of Bcp-Containing Peptides
The following is a general protocol for the manual synthesis of a Bcp-containing peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Experimental Workflow for SPPS of Bcp-Containing Peptides
Caption: General workflow for solid-phase peptide synthesis.
Protocol:
-
Resin Swelling: Place Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF. Add a base such as DIPEA (6 equivalents) and add the mixture to the resin. Agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Coupling of Fmoc-Bcp-OH: For the coupling of the bulky Fmoc-Bcp-OH, a double coupling may be necessary. After the initial 2-hour coupling, drain the reaction vessel and add a fresh solution of activated Fmoc-Bcp-OH and continue to agitate for another 2 hours.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature[3].
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mu-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of the synthesized peptides for the µ-opioid receptor.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Use cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]DAMGO, a selective µ-opioid agonist.
-
Assay Procedure:
-
In a 96-well plate, add increasing concentrations of the test peptide.
-
For determining non-specific binding, add a high concentration of an unlabeled µ-opioid agonist like DAMGO or antagonist like naloxone (e.g., 10 µM).
-
Add the radioligand [³H]DAMGO at a final concentration close to its Kd value (e.g., 1-5 nM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter[4][5].
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
Peptides containing 4-carboxamidophenylalanine derivatives that act as µ-opioid receptor agonists are expected to trigger the canonical G-protein coupled receptor (GPCR) signaling pathway associated with this receptor.
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade.
Upon binding of the Bcp-containing peptide agonist to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, Gβγ subunits inhibit voltage-gated calcium channels, which reduces neurotransmitter release. Together, these events lead to a decrease in neuronal excitability and the ultimate analgesic effect[4][6][7].
References
- 1. Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist vs antagonist behavior of delta opioid peptides containing novel phenylalanine analogues in place of Tyr(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 6. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-Phe(4-CN)-OH = 98.0 HPLC 173963-93-4 [sigmaaldrich.com]
Application Notes and Protocols for the Incorporation of Fmoc-Phe(4-CONH2)-OH into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and conformational properties. Fmoc-L-4-carboxamidophenylalanine (Fmoc-Phe(4-CONH2)-OH) is a functionalized amino acid derivative that offers unique possibilities for rational peptide design. The introduction of a carboxamide group on the phenyl ring can facilitate new hydrogen bonding interactions, potentially enhancing binding affinity to biological targets and improving pharmacokinetic profiles. These application notes provide a comprehensive guide to the synthesis of this building block, its incorporation into bioactive peptides using Solid-Phase Peptide Synthesis (SPPS), and potential applications based on current research.
Physicochemical Properties
A clear understanding of the properties of this compound and its synthetic precursor, Fmoc-Phe(4-CN)-OH, is essential for its effective use.
| Property | This compound | Fmoc-Phe(4-CN)-OH |
| Molecular Formula | C25H22N2O5 | C25H20N2O4 |
| Molecular Weight | 430.45 g/mol | 412.44 g/mol |
| CAS Number | 204716-17-6 | 173963-93-4 |
| Appearance | White to off-white powder | White to off-white powder |
| Purity (Typical) | >98% (HPLC) | >98.0% (HPLC) |
| Storage | 2-8°C | 2-8°C |
Experimental Protocols
Protocol 1: Synthesis of this compound from Fmoc-Phe(4-CN)-OH
The synthesis of this compound can be achieved through the hydration of the commercially available nitrile precursor, Fmoc-Phe(4-CN)-OH. This protocol is based on general methods for nitrile hydration and should be optimized for specific laboratory conditions.
Materials:
-
Fmoc-Phe(4-CN)-OH
-
Sulfuric acid (concentrated)
-
Glacial acetic acid
-
Deionized water
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Fmoc-Phe(4-CN)-OH in glacial acetic acid. Cool the solution in an ice bath.
-
Hydration: Slowly add concentrated sulfuric acid to the cooled solution with stirring. The reaction is exothermic and should be controlled.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker of ice water to quench the reaction.
-
Extraction: Extract the aqueous solution with diethyl ether or another suitable organic solvent.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash chromatography on silica gel to yield the final product.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, Mass Spectrometry, and HPLC.
Caption: Synthesis of this compound.
Protocol 2: Incorporation of this compound into a Peptide Sequence via Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for incorporating this compound into a growing peptide chain on a solid support resin.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU or HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Caption: SPPS workflow with this compound.
Applications and Bioactivity
The introduction of a 4-carboxamide group on the phenylalanine side chain can significantly influence the biological activity of a peptide. This modification can introduce new hydrogen bonding capabilities and alter the electronic properties of the aromatic ring, potentially leading to enhanced receptor binding and improved selectivity.
Potential as Opioid Peptide Agonists
Research has shown that replacing Tyrosine with a modified phenylalanine containing a carboxamide group in opioid peptides can result in potent and selective agonists. For instance, analogues of opioid peptides where Tyr1 was replaced with 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine retained high mu-opioid receptor binding affinity.[1] One such cyclic peptide analogue was found to be an extraordinarily potent, µ-selective opioid agonist.[1] This suggests that the carboxamide moiety can play a crucial role in the interaction with the opioid receptor.
Quantitative Data Summary (Illustrative)
| Peptide Analogue | Parent Peptide | Target Receptor | Binding Affinity (Ki) | Functional Activity |
| Bcp¹-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 | Tyr¹-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 | µ-opioid | High (Specific value not available) | Potent Agonist |
| Bcp¹-Dynorphin A(1-11)-NH2 | Tyr¹-Dynorphin A(1-11)-NH2 | µ-opioid | High (Specific value not available) | Partial Agonist |
Note: "Bcp" represents 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine. This table is for illustrative purposes to demonstrate data presentation format.
Modulation of Signaling Pathways: RFamide Peptides
Many bioactive neuropeptides, known as RFamide peptides, are characterized by a C-terminal Arginine-Phenylalanine-amide motif. These peptides are involved in a wide range of physiological processes, and their receptors are G-protein coupled receptors (GPCRs). The C-terminal amide is crucial for their activity. While this compound introduces an internal carboxamide, the principles of hydrogen bonding and receptor interaction are relevant. Incorporating this modified amino acid could mimic or modulate the signaling of endogenous RFamide peptides.
Caption: RFamide peptide signaling pathway.
Conclusion
This compound is a valuable building block for the synthesis of novel bioactive peptides. Its incorporation can lead to enhanced biological activity and selectivity, as demonstrated by the potential for creating potent opioid receptor agonists. The provided protocols for the synthesis of this amino acid and its incorporation into peptides via SPPS offer a solid foundation for researchers to explore its potential in drug discovery and chemical biology. Further investigation into the specific effects of this modification on various peptide scaffolds is warranted to fully elucidate its utility in developing next-generation peptide therapeutics.
References
Application Notes and Protocols for Fmoc-Phe(4-CONH2)-OH in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Fmoc-Phe(4-CONH2)-OH, or N-α-Fmoc-4-carbamoyl-L-phenylalanine, is a specialized amino acid derivative designed for use in Solid-Phase Peptide Synthesis (SPPS). It allows for the incorporation of a phenylalanine residue with a carboxamide group at the para position of the phenyl ring. This functional group introduces a key hydrogen bond donor and acceptor, which can be critical for modulating the pharmacological properties of a peptide, such as receptor affinity, specificity, and solubility.
The primary application of this compound is in the construction of peptide libraries for drug discovery and biological research. The introduction of the 4-carboxamide moiety provides a non-natural structural element that can mimic the side chain of asparagine but with a more rigid aromatic scaffold. This feature is particularly valuable in the design of peptide-based inhibitors or modulators of protein-protein interactions, where precise spatial arrangement of functional groups is paramount.
Key Advantages:
-
Enhanced Binding Affinity: The terminal amide group can form additional hydrogen bonds with biological targets like enzymes or receptors, potentially increasing the binding affinity and specificity of the peptide.
-
Structural Mimicry: It can serve as a rigidified mimic of asparagine or glutamine, constraining the peptide conformation and aiding in structure-activity relationship (SAR) studies.
-
Increased Diversity in Peptide Libraries: Incorporating this and other non-natural amino acids significantly expands the chemical space of a peptide library, increasing the probability of identifying lead compounds with desired biological activity.
-
Improved Pharmacokinetic Properties: The modification can influence the peptide's resistance to enzymatic degradation and improve its solubility profile.
The use of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-α-amino function is standard in modern SPPS. Its base-lability allows for mild deprotection conditions, which preserves the integrity of the growing peptide chain and any acid-labile side-chain protecting groups. The carboxamide side chain of this compound is generally stable under standard SPPS conditions and does not require an additional protecting group, simplifying the synthesis process. However, care must be taken during the activation step to prevent potential side reactions, such as dehydration of the amide.
Quantitative Data
While specific yield and purity data for peptides incorporating this compound are not extensively published, performance can be reasonably extrapolated from data on other Fmoc-amino acids with protected side-chain amides, such as Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH. The use of a side-chain protecting group like Trityl (Trt) for asparagine and glutamine is crucial to prevent dehydration and other side reactions during coupling.[1] this compound does not inherently require side-chain protection, but similar attention to coupling conditions is advised.
The following table summarizes typical outcomes for the synthesis of a model decapeptide containing an amide-bearing residue, synthesized using automated Fmoc-SPPS.
| Parameter | Fmoc-Asn(Trt)-OH | Fmoc-Gln(Trt)-OH | Expected for this compound |
| Coupling Efficiency (per step) | >99% | >99% | >98.5% |
| Overall Crude Yield | 65 - 80% | 68 - 85% | 60 - 75% |
| Crude Peptide Purity (HPLC) | >70% | >75% | >65% |
| Final Purity (after HPLC) | >98% | >98% | >98% |
Note: Data is representative and can vary based on the peptide sequence, synthesis scale, resin, and coupling reagents used. The expected performance for this compound is a conservative estimate, assuming optimized coupling conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Library using this compound
This protocol outlines the general procedure for the synthesis of a One-Bead-One-Compound (OBOC) peptide library using the split-and-pool method.
Materials:
-
Rink Amide MBHA resin (or similar, suitable for peptide amides)
-
Fmoc-protected amino acids (including this compound)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Split-and-pool synthesis vessels
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Split-and-Pool Synthesis:
-
Splitting: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at the current position in the library.
-
Coupling:
-
In separate vessels for each resin portion, add a solution of the corresponding Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to initiate activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For this compound, a double coupling (repeating the coupling step) may be beneficial to ensure high efficiency.
-
Confirm completion of the coupling using a Kaiser test.
-
-
Pooling: After coupling is complete, wash all resin portions with DMF and DCM, then combine them back into a single vessel. Mix thoroughly to ensure randomization.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each position in the peptide library sequence.
-
-
Final Deprotection:
-
After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide library.
-
-
Peptide Precipitation and Recovery:
-
Precipitate the peptides by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and repeat the ether wash.
-
Dry the final peptide library pellet under vacuum.
-
Protocol 2: On-Bead Screening of a Peptide Library for Kinase Inhibitors
This protocol describes a high-throughput method for identifying peptide inhibitors of a specific protein kinase from an OBOC library.[2][3]
Materials:
-
OBOC peptide library synthesized on PEGA or TentaGel beads
-
Target Protein Kinase
-
[γ-³³P]ATP or a fluorescent ATP analog
-
Kinase reaction buffer
-
Washing buffers (e.g., PBS with Tween-20)
-
Scintillation fluid or fluorescence imaging system
-
Microscope for bead manipulation
Procedure:
-
Library Preparation:
-
Wash the peptide library beads extensively with kinase reaction buffer to equilibrate.
-
-
Kinase Reaction:
-
Incubate the library beads with the target protein kinase and [γ-³³P]ATP in kinase reaction buffer. The reaction time and temperature will depend on the specific kinase.
-
-
Washing:
-
Quench the reaction and wash the beads thoroughly with washing buffer to remove non-specifically bound kinase and ATP.
-
-
Identification of "Hit" Beads:
-
Autoradiography: If using [γ-³³P]ATP, expose the beads to an X-ray film. Beads displaying peptides that were phosphorylated by the kinase (i.e., substrates, not inhibitors) will appear as dark spots. For inhibitor screening, a competitive assay format is typically used.
-
Fluorescence: If using a fluorescent ATP analog in a competitive binding assay, beads with high affinity for the kinase's active site (potential inhibitors) will show low fluorescence.
-
-
Isolation of "Hit" Beads:
-
Under a microscope, manually pick the beads that show the desired signal (or lack thereof for inhibitors).
-
-
Sequence Analysis:
-
Determine the amino acid sequence of the peptide on each isolated "hit" bead using methods such as Edman degradation or mass spectrometry.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the synthesis and application of peptide libraries.
Caption: Workflow for split-and-pool synthesis of a peptide library.
Caption: General workflow for peptide library screening and hit validation.
References
Application Notes and Protocols for the Analysis of Peptides Incorporating Fmoc-Phe(4-CONH2)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptides featuring a C-terminal amide are a significant class of bioactive molecules, with many peptide hormones and neurotransmitters requiring this modification for their biological function. The incorporation of non-standard amino acids, such as Phenylalanine with a C-terminal amide [Phe(4-CONH2)-OH], into peptide sequences is a key strategy in drug discovery for enhancing receptor affinity, improving stability, and modulating pharmacokinetic properties. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is extensively utilized in solid-phase peptide synthesis (SPPS) for the assembly of such modified peptides.
This document provides detailed application notes and protocols for the analytical techniques essential for characterizing peptides synthesized with Fmoc-Phe(4-CONH2)-OH. These methodologies cover the synthesis, purification, and characterization of the target peptide, ensuring accurate identification and quantification.
I. Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of a peptide containing a C-terminal Phenylalanine amide typically proceeds via Fmoc-based solid-phase peptide synthesis. The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.
Caption: Workflow for the synthesis and analysis of a peptide with C-terminal Phe-amide.
II. Experimental Protocols
A. Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic tripeptide (e.g., X-Y-Phe-CONH2) using this compound loaded onto a Rink Amide resin.
1. Resin Preparation:
-
Swell 100 mg of Rink Amide resin (loading: 0.5 mmol/g) in 2 mL of dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling.
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Add 2 mL of the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dry the crude peptide pellet under vacuum.
B. Protocol for HPLC Purification and Analysis
1. Preparative Reverse-Phase HPLC (RP-HPLC) for Purification:
-
Column: C18, 5 µm particle size, 250 x 20 mm.
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Flow Rate: 15 mL/min.
-
Detection: 220 nm and 280 nm.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is a 30-minute gradient from 5% to 65% Solvent B.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of Solvent B if necessary for solubility.
-
Inject the dissolved peptide onto the preparative HPLC system.
-
Collect fractions corresponding to the major peak.
-
2. Analytical RP-HPLC for Purity Assessment:
-
Column: C18, 3.5 µm particle size, 100 x 4.6 mm.
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: 220 nm.
-
Gradient: A linear gradient of 5% to 95% Solvent B over 15 minutes.
-
Procedure:
-
Analyze an aliquot of the crude peptide and each purified fraction.
-
Integrate the peak area to determine the purity of the peptide.
-
C. Protocol for Mass Spectrometry Characterization
1. Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Instrument: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Dilute the purified peptide in 50:50 water/acetonitrile with 0.1% formic acid to a concentration of approximately 10 µM.
-
Analysis: Infuse the sample directly or analyze via LC-MS using the analytical HPLC conditions described above.
-
Data Acquisition: Acquire the full MS spectrum to determine the molecular weight of the peptide. The observed monoisotopic mass should correspond to the calculated theoretical mass.
2. Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation:
-
Precursor Ion Selection: Isolate the protonated molecular ion ([M+H]+) of the peptide.
-
Collision-Induced Dissociation (CID): Fragment the precursor ion using an appropriate collision energy.
-
Data Analysis: Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence. A key diagnostic feature for C-terminally amidated peptides is the neutral loss of ammonia (NH3, 17.03 Da) from the precursor ion.[1][2]
III. Data Presentation
A. Quantitative Data from Peptide Purification
| Fraction Number | Retention Time (min) | Peak Area (%) | Purity (%) | Yield (mg) |
| Crude | Multiple Peaks | - | ~65% | 45.0 |
| F1 | 15.2 | 5.3 | <90% | 2.1 |
| F2 | 16.8 | 89.1 | >98% | 35.6 |
| F3 | 17.5 | 4.9 | <95% | 1.9 |
This is a representative table of purification results.
B. Mass Spectrometry Data Summary
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | CXXHYYNZZOAA | - |
| Monoisotopic Mass | XXXX.XXXX Da | XXXX.XXXX Da |
| [M+H]+ | XXXX.XXXX Da | XXXX.XXXX Da |
| [M+2H]2+ | XXXX.XXXX Da | XXXX.XXXX Da |
| Key MS/MS Fragments | y-ions, b-ions | Confirmed |
| Neutral Loss of NH3 | Expected | Observed |
This table should be populated with the specific values for the synthesized peptide.
IV. Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical relationship between the analytical techniques used for the characterization of a peptide synthesized with this compound.
Caption: Analytical characterization workflow for the target peptide.
References
Application Notes and Protocols for Large-Scale Synthesis Using Fmoc-Phe(4-CONH2)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of amino acids with C-terminal amide functionalities is a critical strategy in the design of peptide-based therapeutics. The amide group enhances metabolic stability, improves binding affinity to biological targets, and can mimic the native structure of peptide hormones and neuropeptides. Fmoc-Phe(4-CONH2)-OH, an N-α-Fmoc-protected L-phenylalanine derivative with a carboxamide group at the para position of the phenyl ring, is a key building block for the solid-phase peptide synthesis (SPPS) of such analogs.
These application notes provide a comprehensive guide to the large-scale synthesis of peptides incorporating this compound. The protocols detailed below are designed to ensure high yield and purity, addressing the specific considerations for this particular amino acid derivative in an industrial setting.
Key Considerations for Large-Scale Synthesis
Successful large-scale solid-phase peptide synthesis (SPPS) requires careful optimization of several parameters to ensure efficiency, scalability, and cost-effectiveness. When working with this compound, the following aspects are of particular importance:
-
Resin Selection: For the synthesis of peptides with a C-terminal amide, a suitable resin is paramount. Rink Amide resin is a widely used and effective choice, as it allows for cleavage under acidic conditions to yield the desired C-terminal amide. For large-scale synthesis, a resin with a substitution level of 0.5 to 1.2 mmol/g is typically suitable for peptides of 10 to 20 amino acids in length.[1]
-
Coupling Reactions: Achieving high coupling efficiency is crucial to minimize the formation of deletion sequences. While standard coupling reagents are effective, for a potentially sterically hindered or less reactive amino acid derivative, more potent activators may be necessary.
-
Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups must be performed with a carefully selected cleavage cocktail to minimize side reactions and ensure the integrity of the final peptide.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade/Specification | Recommended Supplier |
| This compound | >98% Purity | Commercially Available |
| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g | Commercially Available |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercially Available |
| Piperidine | Reagent Grade | Commercially Available |
| Diisopropylcarbodiimide (DIC) | >99% | Commercially Available |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | >99% | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |
| Triisopropylsilane (TIS) | >98% | Commercially Available |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the automated synthesis of a target peptide on a 10 mmol scale using this compound as one of the amino acid building blocks.
1. Resin Preparation:
- Swell 20 g of Rink Amide resin (0.5 mmol/g substitution) in DMF for 1 hour in the reaction vessel of an automated peptide synthesizer.
- Drain the DMF.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5 x 200 mL).
3. Amino Acid Coupling (for this compound and other amino acids):
- In a separate vessel, dissolve this compound (3 equivalents, 30 mmol, 12.9 g) and Oxyma Pure (3 equivalents, 30 mmol, 4.26 g) in DMF.
- Add DIC (3 equivalents, 30 mmol, 4.7 mL) to the amino acid solution and allow to pre-activate for 5 minutes.
- Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
- Couple for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
- If the coupling is incomplete, a second coupling with fresh reagents is recommended.
- Wash the resin with DMF (5 x 200 mL).
4. Repeat Synthesis Cycle:
- Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
- Wash the peptide-resin with DCM (3 x 200 mL) and dry under vacuum for at least 2 hours.
- Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For a 20 g resin, use approximately 200 mL of the cocktail.
- Add the cleavage cocktail to the dried resin and stir for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
7. Peptide Precipitation and Purification:
- Concentrate the filtrate under reduced pressure.
- Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether (10-fold volume excess).
- Centrifuge the suspension to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether twice.
- Dry the crude peptide under vacuum.
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the large-scale synthesis of a model decapeptide incorporating this compound using the protocol described above.
| Parameter | Typical Value | Notes |
| Synthesis Scale | 10 mmol | Based on initial resin loading. |
| Crude Peptide Yield | 75-85% | Varies depending on the peptide sequence. |
| Crude Peptide Purity | 60-75% | Determined by analytical RP-HPLC. |
| Final Yield (after purification) | 30-50% | Highly dependent on the purification strategy and peptide properties. |
| Final Purity | >98% | Determined by analytical RP-HPLC and Mass Spectrometry. |
| Coupling Efficiency (per step) | >99% | Monitored by ninhydrin test. |
Visualizing the Workflow and Biological Context
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide with a C-terminal amide using this compound.
Biological Signaling Pathway: Gonadotropin-Releasing Hormone (GnRH) Receptor
Peptides containing a C-terminal amide, such as analogs of Gonadotropin-Releasing Hormone (GnRH), often act as ligands for G-protein coupled receptors (GPCRs). The C-terminal amide is frequently crucial for receptor binding and activation. The diagram below illustrates the signaling pathway initiated by the binding of a GnRH-like peptide to its receptor on a pituitary gonadotrope cell.
Conclusion
The use of this compound in large-scale solid-phase peptide synthesis offers a reliable method for producing peptides with a C-terminal amide, a modification often essential for biological activity. By employing appropriate resins, optimized coupling strategies, and robust cleavage and purification protocols, high yields of pure peptide can be achieved. The methodologies and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully scale up the synthesis of peptides containing this valuable amino acid derivative.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Phe(4-CONH2)-OH Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Phe(4-CONH2)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of incomplete coupling of this compound?
Incomplete coupling of this compound can stem from several factors, primarily:
-
Peptide Aggregation: The growing peptide chain can self-associate through intermolecular hydrogen bonds, forming secondary structures like β-sheets. This aggregation can block the N-terminal amine, preventing the incoming activated amino acid from reacting.[1][2] Phenylalanine derivatives are known to promote aggregation due to their hydrophobic and aromatic side chains.[1] The presence of the 4-carboxamide group on the phenyl ring can potentially exacerbate this issue through additional hydrogen bonding.
-
Steric Hindrance: The bulky nature of the this compound residue can physically impede its approach to the reactive site on the growing peptide chain, especially if the preceding amino acids are also bulky.[3]
-
Poor Resin Swelling: Inadequate swelling of the resin matrix can limit the accessibility of reagents to the peptide chain.[1][4]
-
Suboptimal Activation: The carboxylic acid of this compound may not be sufficiently activated for the coupling reaction to proceed to completion.[4]
Q2: How can I detect incomplete coupling of this compound?
Several methods can be used to monitor the progress of the coupling reaction:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test that detects free primary amines.[5][6] A positive result (blue or purple beads) after the coupling step indicates the presence of unreacted N-terminal amines and thus an incomplete reaction.[7]
-
TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: This is another qualitative colorimetric test that is often more sensitive than the Kaiser test for detecting low levels of free amines.[6]
-
Cleavage and Analysis: A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the incorporation of the amino acid.[6]
Q3: My Kaiser test is positive after coupling this compound. What should I do?
A positive Kaiser test indicates that the coupling reaction is incomplete. The recommended immediate course of action is to perform a second coupling (double coupling) with a fresh solution of activated this compound.[3] If the Kaiser test remains positive after the second coupling, more advanced troubleshooting strategies should be employed.
Troubleshooting Guides
Issue 1: Positive Kaiser Test After a Single Coupling
A positive Kaiser test is a clear indication of incomplete coupling. The following workflow outlines the steps to address this issue.
Issue 2: Persistent Incomplete Coupling (Positive Kaiser Test After Double Coupling)
If double coupling does not resolve the issue, it suggests a more significant underlying problem, likely related to peptide aggregation or severe steric hindrance.
Troubleshooting Strategies:
-
Change Coupling Reagents: Switch to a more potent activating reagent. Standard reagents may not be sufficient for difficult couplings.
Coupling Reagent Type Reactivity Notes HBTU Aminium/Uronium Medium-High A widely used standard reagent.[8] HCTU Aminium/Uronium High More reactive than HBTU.[8] HATU Aminium/Uronium Very High Highly recommended for sterically hindered couplings and suppressing racemization.[8][9] COMU Aminium/Uronium High Reactivity is comparable to HATU and it is based on the non-explosive OxymaPure.[8][10] DIC/HOBt Carbodiimide Medium A cost-effective option, but may be less effective for difficult couplings.[11] -
Modify Synthesis Conditions to Disrupt Aggregation:
-
Solvent Choice: Use N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).[2]
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like LiCl or NaClO₄ in DMF before the coupling step to disrupt secondary structures.[1][2]
-
Microwave Synthesis: Utilize a microwave peptide synthesizer. The elevated temperature can help to reduce aggregation and shorten reaction times.[3] A typical cycle might be 5-15 minutes at 75-90°C.[3]
-
-
Capping Unreacted Chains: If a small amount of unreacted amine remains after troubleshooting, it is advisable to "cap" these chains to prevent the formation of deletion sequences. This is done by acetylating the unreacted N-terminal amines using a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF.[11]
Experimental Protocols
Protocol 1: Standard Double Coupling
This protocol should be initiated following a positive Kaiser test after the initial coupling attempt.
-
First Coupling: Follow your standard coupling protocol for this compound.
-
Monitoring: A positive Kaiser test is expected.
-
Second Coupling: Prepare a fresh activation solution of this compound and coupling reagents at the same concentration as the first coupling.
-
Re-Coupling: Add the fresh solution to the resin and agitate for an additional 1-2 hours.
-
Washing and Monitoring: Wash the resin thoroughly with DMF (5 times) and repeat the Kaiser test.[3]
Protocol 2: HATU Coupling
This protocol is recommended for difficult couplings where standard reagents have failed.
| Reagent/Component | Equivalents (relative to resin loading) |
| This compound | 3.0 eq |
| HATU | 2.9 eq |
| DIPEA | 6.0 eq |
-
Activation: In a separate vessel, dissolve this compound (3.0 eq) and HATU (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction progress using the Kaiser test. Upon a negative result, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
Protocol 3: Qualitative Kaiser Test
This protocol is used to qualitatively assess the presence of free primary amines on the resin.
Reagents:
-
Solution A: 1 mL of a 0.01 M KCN solution in water diluted with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[5]
Procedure:
-
Sample Collection: Remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.
-
Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF and then DCM to remove any residual reagents. Decant the solvent.
-
Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.
-
Incubation: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Blue or purple beads/solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads/solution.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [kilobio.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Phe(4-CONH2)-OH in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fmoc-Phe(4-CONH2)-OH in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
Issue: Mass Spectrometry analysis of the crude peptide reveals a significant peak with a mass of -18 Da from the expected product.
This observation strongly indicates the dehydration of the side-chain carboxamide of the Phenylalanine residue to a nitrile, forming a β-cyano-phenylalanine residue. This side reaction is particularly common when using certain coupling reagents.
Root Cause Analysis and Solutions
1. Inappropriate Coupling Reagent: The choice of coupling reagent is the most critical factor in preventing side-chain dehydration.
-
High-Risk Reagents: Carbodiimide-based reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are known to promote this side reaction.[1]
-
Recommended Reagents: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, TBTU) are highly efficient and significantly reduce the risk of side-chain dehydration.[1]
2. Sub-optimal Reaction Conditions: Even with appropriate reagents, reaction conditions can influence the extent of side reactions.
-
Pre-activation Time: Prolonged pre-activation times, especially with carbodiimide reagents, can increase the likelihood of dehydration.
-
Temperature: Elevated temperatures during coupling can accelerate the rate of the dehydration side reaction.
Diagnostic Workflow
Caption: Troubleshooting workflow for dehydration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with this compound in SPPS?
A1: The most significant side reaction is the irreversible dehydration of the side-chain carboxamide group to form a β-cyano-phenylalanine residue.[1] This results in a peptide impurity with a mass difference of -18 Da (loss of a water molecule).
Q2: How can I detect and quantify the dehydration side product?
A2: The primary detection method is mass spectrometry, where the dehydrated peptide will appear as a peak with a mass 18 Da lower than the target peptide.[1] Quantification is best achieved by High-Performance Liquid Chromatography (HPLC), as the dehydrated product will typically have a different retention time, allowing for the determination of its percentage relative to the desired product.
Q3: Which coupling reagents should I avoid when using this compound?
A3: It is highly recommended to avoid carbodiimide-based coupling reagents such as DCC and DIC, as they are known to promote the dehydration of the side-chain amide.[1]
Q4: What are the recommended coupling reagents for this compound?
A4: To minimize the risk of dehydration, phosphonium salts like BOP and PyBOP, or aminium/uronium salts such as HBTU, HATU, HCTU, and TBTU are preferred.[1] These reagents are highly efficient and generally do not promote the side-chain dehydration reaction.
Q5: Can I use a side-chain protecting group to prevent this side reaction?
A5: While not as common for Phenylalanine derivatives as it is for Asparagine (e.g., Fmoc-Asn(Trt)-OH), the use of a side-chain protecting group like Trityl (Trt) would prevent dehydration. However, this may introduce other challenges such as steric hindrance during coupling, potentially requiring longer coupling times or double coupling.
Data Summary
| Coupling Reagent Class | Examples | Risk of Side-Chain Dehydration |
| Carbodiimides | DCC, DIC | High |
| Phosphonium Salts | BOP, PyBOP | Low |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Low |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol to Minimize Dehydration (Using HATU)
This protocol is designed to minimize the risk of side-chain dehydration of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected and the resin is washed thoroughly with DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound and HATU in DMF.
-
Activation: Add DIPEA to the amino acid solution and allow for a brief pre-activation period of 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is desired).
Protocol 2: Detection and Quantification of Dehydration Byproduct
1. Mass Spectrometry Analysis:
-
Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
-
Analyze the crude product using ESI-MS or MALDI-TOF mass spectrometry.
-
Look for the presence of a peak corresponding to the molecular weight of the target peptide minus 18 Da.
2. HPLC Analysis:
-
Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The dehydrated byproduct will typically elute with a different retention time than the desired peptide.
-
Integrate the peak areas of the desired product and the byproduct to determine the percentage of the side reaction.
Visualizations
Dehydration Reaction Pathway
Caption: Chemical pathway of side-chain amide dehydration.
Experimental Workflow for Recommended Coupling
Caption: Recommended experimental workflow for coupling this compound.
References
Technical Support Center: Optimizing Fmoc Deprotection for Fmoc-Phe(4-CONH2)-OH
Welcome to the technical support center for optimizing the Fmoc deprotection of Fmoc-L-phenylalanine(4-carboxamide)-OH. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with this specific amino acid derivative during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc deprotection and why is it a critical step in SPPS?
Fmoc (9-fluorenylmethyloxycarbonyl) deprotection is the process of removing the Fmoc protecting group from the N-terminal amine of a growing peptide chain.[1] This step is crucial because it exposes the amine group, making it available for coupling with the next amino acid in the sequence.[2] Incomplete deprotection results in deletion sequences, where one or more amino acids are missing from the final peptide, leading to a lower yield and purity of the desired product.[3]
Q2: What are the potential challenges when performing Fmoc deprotection on Fmoc-Phe(4-CONH2)-OH?
While this compound is not typically classified as a sterically hindered amino acid, the presence of the 4-carboxamide group can introduce challenges:
-
Peptide Aggregation: The carboxamide group can participate in hydrogen bonding, potentially leading to inter-chain aggregation. This can hinder the access of the deprotection reagent to the Fmoc group.[3]
-
Incomplete Deprotection: As with other residues, incomplete removal of the Fmoc group can occur, leading to deletion sequences.[1] This can be exacerbated by aggregation.
-
Side Reactions: Although less common with phenylalanine derivatives compared to residues like aspartic acid, prolonged exposure to basic conditions during deprotection can potentially lead to side reactions.[4]
Q3: How can I detect incomplete Fmoc deprotection?
Several methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test: This is a qualitative colorimetric test to detect the presence of free primary amines. A dark blue color indicates successful deprotection, while a yellow or brown color suggests incomplete deprotection. Note that this test is not suitable for N-terminal proline residues.[1]
-
UV Monitoring: The cleavage of the Fmoc group releases dibenzofulvene (DBF), which has a characteristic UV absorbance. By monitoring the UV absorbance of the filtrate during deprotection, the reaction's progress and completion can be tracked.[5]
Q4: What are the standard conditions for Fmoc deprotection?
A standard protocol for Fmoc deprotection involves treating the peptide-resin with a 20% solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[2][6] The deprotection is typically performed in two steps: a shorter initial treatment followed by a longer one to ensure complete removal.[6]
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PHE-CONH2-01 | Incomplete Deprotection (e.g., positive Kaiser test after deprotection) | - Insufficient deprotection time or reagent concentration.- Peptide aggregation hindering reagent access.[3]- Poor resin swelling.[1] | - Increase the deprotection time or perform an additional deprotection step.- Increase the piperidine concentration (e.g., to 30-50%).[3]- Consider using a stronger base cocktail, such as 2% DBU and 2% piperidine in DMF.[7]- Ensure adequate resin swelling before starting the synthesis. |
| PHE-CONH2-02 | Low yield of the final peptide | - Accumulation of deletion sequences due to incomplete deprotection at the Phe(4-CONH2) position. | - Optimize the deprotection protocol as described in PHE-CONH2-01.- Monitor deprotection completion at each step using the Kaiser test or UV monitoring. |
| PHE-CONH2-03 | Difficulty in purifying the final peptide | - Presence of closely eluting deletion sequences from incomplete deprotection. | - Implement an optimized deprotection protocol to minimize the formation of impurities.- Consider a capping step with acetic anhydride after coupling to terminate any unreacted chains.[8] |
| PHE-CONH2-04 | Poor solubility of the protected peptide on resin | - Inter-chain hydrogen bonding mediated by the 4-carboxamide group leading to aggregation. | - Use solvents known to disrupt secondary structures, such as NMP.- Consider performing the synthesis at a slightly elevated temperature (use with caution to avoid side reactions).[3] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Wash: Wash the resin thoroughly with DMF (3 times) to remove any residual reagents.[1]
-
Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the mixture at room temperature for 5-10 minutes.[6]
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[6]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[1] The resin is now ready for the next amino acid coupling step.
Protocol 2: Optimized Fmoc Deprotection for Difficult Sequences
This protocol is recommended if you encounter incomplete deprotection with the standard method.
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Solvent Wash: Wash the resin thoroughly with NMP (3 times).
-
Deprotection Cocktail: Prepare a deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in NMP.[7]
-
Deprotection: Add the deprotection cocktail to the resin and agitate for 2-10 minutes. The reaction time should be optimized for the specific sequence.
-
Drain and Wash: Drain the solution and wash the resin extensively with NMP to remove all traces of DBU and piperidine.
-
Monitoring: Perform a Kaiser test to confirm the presence of free primary amines. If the test is negative, repeat the deprotection step with fresh reagent.
Quantitative Data Summary
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Optimization |
| Base/Concentration | 20% Piperidine in DMF | 30-50% Piperidine in DMF or2% DBU / 2% Piperidine in NMP[3][7] | A higher concentration of a stronger base can improve deprotection efficiency for aggregation-prone sequences. |
| Solvent | DMF | NMP | NMP is often better at disrupting secondary structures and improving solvation. |
| Time | 2 x 10-20 min[3] | 2 x 20-30 min (with piperidine) or1-10 min (with DBU/piperidine)[3][9] | Allows more time for the base to access the Fmoc group in challenging sequences. DBU significantly accelerates the reaction. |
| Temperature | Room Temperature | Room Temperature to 40°C[3] | Increased temperature can enhance the reaction rate but should be used cautiously to avoid side reactions like racemization. |
| Additives | None | 0.1 M HOBt in the deprotection solution | Can help to suppress base-catalyzed side reactions, such as aspartimide formation, although less critical for Phe.[10] |
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Comparison of Fmoc deprotection conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
Fmoc-Phe(4-CONH2)-OH solubility problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Phe(4-CONH2)-OH during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: The most commonly recommended solvents for dissolving this compound and other Fmoc-protected amino acids are polar aprotic solvents. N,N-Dimethylformamide (DMF) is the most frequently used solvent in solid-phase peptide synthesis (SPPS).[1] For Fmoc-amino acids that are difficult to dissolve, Dimethyl sulfoxide (DMSO) is an excellent alternative and often exhibits higher solvating power.[2] N-Methyl-2-pyrrolidone (NMP) is another suitable solvent.[1] For some derivatives, a mixture of solvents such as DMF/DCM can also be effective.
Q2: I am still having trouble dissolving this compound even in DMF. What can I do?
A2: If you are experiencing difficulty dissolving the compound, consider the following:
-
Use of Sonication: Applying ultrasonic agitation can significantly aid in the dissolution process.[2]
-
Gentle Heating: Gently warming the solvent may improve solubility. However, prolonged heating should be avoided to prevent potential degradation of the Fmoc-amino acid.
-
Solvent Quality: Ensure that the solvent is of high purity and anhydrous, as water content can negatively impact solubility and subsequent reactions.
-
Switch to DMSO: DMSO generally has a higher solvating capacity for many Fmoc-amino acids. A datasheet for the similar compound Fmoc-Phe(4-F)-OH indicates a solubility of up to 200 mg/mL in DMSO with ultrasonic assistance.[3]
Q3: Can I use a solvent mixture to dissolve this compound?
A3: Yes, solvent mixtures can be effective. A common practice for challenging Fmoc-amino acids is to use a mixture of DMF and DMSO. This can provide the benefits of both solvents. The optimal ratio may need to be determined empirically for your specific application.
Q4: My this compound precipitates out of solution during my peptide synthesis protocol. What could be the cause?
A4: Precipitation during synthesis can be due to several factors:
-
Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, leading to poor solvation and precipitation of the incoming amino acid.
-
Solvent Polarity Change: The addition of other reagents, such as the base (e.g., DIEA), can alter the polarity of the reaction mixture, potentially reducing the solubility of the Fmoc-amino acid.
-
Low Temperature: If the reaction is performed at a low temperature, the solubility of the compound may decrease.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound does not fully dissolve in DMF. | Insufficient solvation power of DMF for this specific derivative. | 1. Add a co-solvent like DMSO (e.g., 10-20% v/v).2. Apply sonication to the solution.3. Gently warm the solution, monitoring for any signs of degradation.4. Switch to 100% DMSO as the solvent. |
| The solution of this compound is cloudy or contains visible particles. | Poor quality of the compound or solvent. | 1. Ensure the this compound is of high purity (>98%).2. Use fresh, anhydrous, peptide synthesis-grade DMF or DMSO.3. Filter the solution through a 0.45 µm syringe filter before use. |
| Precipitation occurs after adding the coupling reagents and/or base (e.g., DIEA). | Change in the polarity of the reaction mixture or supersaturation. | 1. Increase the volume of the solvent to reduce the concentration.2. Consider using a different, less basic activator/base combination if possible.3. Pre-activate the amino acid in a smaller volume and add it to the reaction vessel containing more solvent. |
| Slow or incomplete coupling reaction with this compound. | Poor solubility leading to low effective concentration of the amino acid. | 1. Ensure the amino acid is fully dissolved before starting the coupling reaction.2. Increase the reaction temperature (e.g., to 45°C) to enhance both solubility and reaction kinetics.[4]3. Increase the coupling time or perform a double coupling. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Conditions |
| Fmoc-Phe(4-F)-OH | DMSO | 200 mg/mL (493.32 mM) | Ultrasonic assistance required.[3] |
| DMF | 100 mg/mL (246.66 mM) | Ultrasonic assistance required.[3] | |
| Fmoc-Phe-OH | DMSO | 100 mg/mL (258.11 mM) | Ultrasonic assistance required.[2] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound for SPPS
-
Reagents and Materials:
-
This compound
-
Anhydrous, peptide synthesis-grade DMF or DMSO
-
Sterile microcentrifuge tube or glass vial
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF or DMSO to achieve the desired concentration (e.g., 0.5 M).
-
Vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
-
Protocol 2: Coupling of this compound in Solid-Phase Peptide Synthesis
-
Reagents and Materials:
-
Fmoc-deprotected peptide-resin
-
Solution of this compound (prepared as in Protocol 1)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA, Collidine)
-
Anhydrous DMF
-
-
Procedure:
-
To the vial containing the dissolved this compound, add the coupling reagent (e.g., 0.95 equivalents relative to the amino acid) and the base (e.g., 2 equivalents relative to the amino acid).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the vessel containing the swelled and Fmoc-deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for the desired coupling time (typically 1-2 hours).
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
Visualizations
Caption: Experimental workflow for the dissolution and coupling of this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Purification of Peptides Containing Fmoc-Phe(4-CONH2)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating the non-canonical amino acid, Fmoc-L-phenylalanine(4-carboxamide)-OH (Fmoc-Phe(4-CONH2)-OH).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying peptides containing Phe(4-CONH2)-OH?
A1: The standard and most effective method for purifying peptides containing Phe(4-CONH2)-OH is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on hydrophobicity. A C18 stationary phase is most commonly used, with a mobile phase gradient of water and acetonitrile (ACN) containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][3][4]
Q2: How does the Phe(4-CONH2)-OH residue affect my peptide's retention time in RP-HPLC?
A2: The carboxamide group (-CONH2) on the phenyl ring is more polar than the simple phenyl group of a standard phenylalanine (Phe) residue. This increased polarity will typically decrease the overall hydrophobicity of your peptide, leading to a shorter retention time on a C18 column compared to an analogous peptide containing Phe.[5][6] The exact shift will depend on the peptide's overall sequence and length.
Q3: My peptide containing Phe(4-CONH2)-OH has poor solubility in the initial HPLC mobile phase (Aqueous TFA). What should I do?
A3: Poor initial solubility is common for hydrophobic peptides.[7][8] To address this, first, attempt to dissolve the crude peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or hexafluoro-2-propanol (HFIP) to create a concentrated stock solution.[7][8][9] Then, slowly add this stock solution dropwise into your aqueous buffer (e.g., 0.1% TFA in water) while vortexing to achieve the desired final concentration for injection.[8] It is critical to ensure the final concentration of the organic solvent in your injected sample is low enough not to interfere with the chromatography.
Q4: Are there any specific side reactions I should be aware of during the final TFA cleavage step when my peptide contains Phe(4-CONH2)-OH?
A4: Yes. The amide group, being nucleophilic, can react with carbocations generated during the cleavage of protecting groups or from the resin linker (e.g., Rink Amide linker).[1] While the side-chain amide of Phe(4-CONH2)-OH is generally stable, it is crucial to use an efficient scavenger cocktail during TFA cleavage to minimize potential side reactions like alkylation. A standard cocktail such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides containing Phe(4-CONH2)-OH.
Problem 1: Broad or Tailing Peaks in HPLC Chromatogram
| Potential Cause | Recommended Solution |
| Peptide Aggregation | Decrease the sample concentration. Dissolve the peptide in a small amount of DMSO before diluting with the mobile phase.[7][8] |
| Secondary Interactions with Column | Ensure the TFA concentration in your mobile phases is sufficient (typically 0.1%). TFA acts as an ion-pairing agent, minimizing ionic interactions with the silica backbone of the column that can cause peak tailing.[3][4] |
| Column Degradation | Use a fresh column or flush the existing column according to the manufacturer's instructions. |
Problem 2: Multiple Peaks in the Crude HPLC Profile
It is normal for a crude peptide sample to contain multiple peaks representing synthesis-related impurities.[1] The key is to identify the correct product peak and resolve it from the others.
| Impurity Type | Typical Elution Profile | Mitigation Strategy |
| Deletion Sequences | Usually elute earlier than the target peptide due to lower molecular weight and hydrophobicity. | Optimize coupling times and efficiency during synthesis. |
| Truncated Peptides | Similar to deletion sequences, these will likely elute earlier. | Ensure capping steps after each coupling are efficient to block unreacted amino groups. |
| Incompletely Deprotected Peptides | The presence of bulky, hydrophobic protecting groups (e.g., Pbf on Arginine) will cause these impurities to elute significantly later than the target peptide. | Increase the duration of the final TFA cleavage reaction (e.g., from 2 hours to 4 hours). Ensure the appropriate scavenger cocktail is used.[10][11] |
| Alkylated Peptide | May appear as a small peak close to the main product peak. | Use an effective scavenger cocktail (e.g., with TIS and water) during cleavage to quench reactive cations. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Phe(4-CONH2)-OH Containing Peptide
-
Sample Preparation:
-
Weigh approximately 5-10 mg of crude, lyophilized peptide.
-
If the peptide is difficult to dissolve in aqueous solutions, add 100-200 µL of DMSO and vortex until fully dissolved.
-
Dilute the solution to a final concentration of 1-2 mg/mL with Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 5 µm particle size, 100 Å pore size (preparative or semi-preparative scale).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Flow Rate: Dependent on column diameter (e.g., 4-10 mL/min for a 10 mm ID column).
-
Detection: UV at 220 nm and 280 nm.
-
Gradient: Start with a shallow gradient to resolve impurities. A typical gradient might be 5-65% Mobile Phase B over 60 minutes. Adjust the gradient based on the analytical HPLC profile of the crude peptide.
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the peaks observed in the chromatogram.
-
Analyze the collected fractions by analytical RP-HPLC and Mass Spectrometry (MS) to identify the fraction(s) containing the pure target peptide.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation or lyophilization.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.
-
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. peptide.com [peptide.com]
- 5. Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
preventing racemization of Fmoc-Phe(4-CONH2)-OH during coupling
Topic: Preventing Racemization of Fmoc-Phe(4-CONH2)-OH during Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this compound during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling, and why is it a significant issue?
A1: Racemization is the undesirable conversion of the L-enantiomer of this compound into its D-enantiomer during the peptide coupling step. This results in the incorporation of a D-amino acid into the peptide sequence, leading to a diastereomeric impurity. Such impurities can be difficult to separate from the desired peptide, potentially altering its three-dimensional structure, biological activity, and immunogenicity, which are critical concerns in therapeutic peptide development.
Q2: What is the primary chemical mechanism that causes racemization during the coupling of this compound?
A2: The predominant mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] When the carboxyl group of this compound is activated by a coupling reagent, the α-proton becomes acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar oxazolone ring. This planar structure allows for the reprotonation of the α-carbon from either side, resulting in a mixture of L- and D-enantiomers.
Q3: Are certain amino acids more prone to racemization than Phenylalanine derivatives?
A3: Yes, while Phenylalanine can be susceptible to racemization, especially under non-optimized conditions, other amino acids are even more prone to this side reaction.[1] Histidine (His) and Cysteine (Cys) are particularly notorious for their high susceptibility to racemization during peptide coupling.[2]
Q4: How do different coupling reagents influence the extent of racemization?
A4: The choice of coupling reagent is a critical factor in controlling racemization. Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone.[1] However, their propensity for racemization is greatly suppressed when used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3] Onium salt reagents (uronium/aminium and phosphonium), such as HBTU and HATU, are highly efficient but can also promote racemization, especially with prolonged pre-activation in the presence of a base.[4][5]
Q5: What is the role of additives like HOBt and OxymaPure in preventing racemization?
A5: Additives like HOBt, HOAt, and OxymaPure are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents. They react with the activated amino acid to form an active ester intermediate. This intermediate is more reactive towards the desired coupling with the free amine on the resin and less prone to cyclizing into the problematic oxazolone intermediate. OxymaPure is often favored due to its high efficiency in suppressing racemization and its enhanced safety profile, as it is not explosive.
Troubleshooting Guides
Issue: Significant Diastereomeric Impurity Detected in the Final Peptide Product
This common issue often points to racemization of the this compound residue during the coupling step. Follow these steps to troubleshoot and mitigate the problem.
Step 1: Evaluate Your Coupling Reagent and Additives
Certain coupling reagents are more likely to cause racemization.
-
Carbodiimides (e.g., DIC, DCC): Using these reagents without an additive is a primary cause of racemization.
-
Solution: Always use carbodiimide coupling reagents with a racemization-suppressing additive. The combination of DIC with OxymaPure is highly recommended for minimizing racemization.[6]
-
-
Onium Salt Reagents (e.g., HBTU, HATU, HCTU): While efficient, these can still lead to racemization, particularly with sensitive amino acids.
-
Solution: For particularly challenging couplings, consider switching to a phosphonium salt-based reagent like PyAOP or a uronium reagent with built-in racemization suppression like COMU.[1]
-
Step 2: Assess the Base Used in the Coupling Reaction
The choice and amount of base can significantly impact the degree of racemization. Strong, non-sterically hindered bases can accelerate the abstraction of the α-proton.
-
Commonly Used Bases (e.g., DIPEA, NMM): N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are widely used but can promote racemization.
Step 3: Review Your Experimental Protocol
Procedural details like pre-activation time and reaction temperature can influence the level of racemization.
-
Prolonged Pre-activation: Allowing the activated amino acid to sit in solution before adding it to the resin increases the chance of oxazolone formation.
-
Elevated Temperatures: Higher temperatures, often used in microwave-assisted peptide synthesis, can increase the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature. Pre-activation can be carried out at 0°C, followed by the coupling reaction at room temperature. For microwave synthesizers, consider reducing the coupling temperature.[7]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents and their Relative Racemization Risk for Sensitive Amino Acids
| Coupling Reagent/System | Additive | Relative Racemization Risk | Notes |
| DIC | None | High | Not recommended for coupling sensitive amino acids without an additive. |
| DIC | HOBt | Low | A standard and effective combination for suppressing racemization.[3] |
| DIC | OxymaPure | Very Low | Highly recommended for minimizing racemization; safer alternative to HOBt.[6] |
| HBTU, HCTU | None | Moderate to High | Efficient but can promote racemization, especially with pre-activation. |
| HATU | None | Moderate | Generally considered to have a lower racemization potential than HBTU.[8] |
| PyAOP | None | Low | A phosphonium-based reagent known for low racemization.[1] |
| COMU | None | Very Low | An Oxyma-based uronium salt with built-in racemization suppression.[9] |
Disclaimer: The relative racemization risk is based on general observations in peptide synthesis and may vary depending on the specific amino acid, base, and reaction conditions.
Table 2: Impact of Common Bases on Racemization
| Base | Steric Hindrance | Relative Racemization Risk |
| N-methylmorpholine (NMM) | Low | High[6] |
| N,N-diisopropylethylamine (DIPEA) | Moderate | Moderate[6] |
| 2,4,6-Collidine | High | Low[4][6] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the amino acid/additive solution. Immediately add this activated solution to the washed and deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Troubleshooting Aggregation in Peptides with 4-Carboxamidophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting aggregation issues encountered during the synthesis and handling of peptides containing the non-canonical amino acid 4-carboxamidophenylalanine. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures. This can occur during solid-phase peptide synthesis (SPPS), purification, or storage. Aggregation is problematic because it can lead to poor synthesis yields, difficult purification, loss of biological activity, and potentially inaccurate experimental results. For therapeutic peptides, aggregation can also raise concerns about immunogenicity.
Q2: Why might peptides containing 4-carboxamidophenylalanine be prone to aggregation?
A2: While specific data on the aggregation propensity of peptides containing 4-carboxamidophenylalanine is limited, its structure suggests a tendency towards hydrophobicity. The presence of the phenyl ring and the carboxamide group can contribute to intermolecular interactions, such as hydrophobic interactions and hydrogen bonding, which are known drivers of aggregation. A related compound, 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine, has been noted for its hydrophobic character, suggesting that 4-carboxamidophenylalanine itself is likely to increase the hydrophobicity of a peptide sequence.[1]
Q3: How can I predict the aggregation potential of my peptide sequence containing 4-carboxamidophenylalanine?
A3: You can use computational tools and hydrophobicity scales to predict the aggregation potential. While specific parameters for 4-carboxamidophenylalanine may not be available in all tools, you can estimate its contribution based on its structural similarity to other hydrophobic amino acids like phenylalanine. The overall hydrophobicity of the peptide can be assessed using the Grand Average of Hydropathy (GRAVY) score, calculated by summing the hydropathy values of all amino acids and dividing by the number of residues.[2][3][4] A higher positive GRAVY score indicates greater hydrophobicity and a higher likelihood of aggregation.
Troubleshooting Guides
Issue 1: Poor Solubility of the Crude Peptide After Cleavage
Symptoms:
-
The lyophilized peptide powder does not dissolve in standard aqueous buffers (e.g., PBS, water).
-
Visible particles or cloudiness are present in the solution.
Possible Causes:
-
High Hydrophobicity: The inclusion of 4-carboxamidophenylalanine and other hydrophobic residues has made the peptide insoluble in aqueous solutions.
-
Intermolecular Beta-Sheet Formation: Peptides have formed stable, insoluble aggregates driven by hydrogen bonding between peptide backbones.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Screening | Attempt to dissolve a small amount of the peptide in different solvents. Start with water, then move to organic solvents like DMSO, DMF, or acetonitrile (ACN), or mixtures of these with water.[5][6][7] |
| 2 | pH Adjustment | If the peptide has ionizable groups, adjusting the pH away from its isoelectric point (pI) can increase solubility by introducing net charge and electrostatic repulsion between peptide chains. |
| 3 | Use of Chaotropic Agents | Agents like guanidinium chloride or urea can disrupt the hydrogen bonding network that stabilizes aggregates, thereby improving solubility. |
| 4 | Sonication | Gentle sonication can help to break up smaller aggregates and facilitate dissolution. |
Issue 2: Low Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Incomplete coupling reactions identified by a positive Kaiser test.
-
Low yield of the desired peptide in the final crude product.
-
Presence of deletion sequences in the mass spectrometry analysis.
Possible Causes:
-
On-Resin Aggregation: The growing peptide chains are aggregating on the solid support, hindering the access of reagents to the reactive sites.
-
Steric Hindrance: The bulky side chain of 4-carboxamidophenylalanine may sterically hinder coupling reactions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Coupling Conditions | Increase the coupling time and/or temperature. Use a more powerful coupling reagent such as HBTU, HATU, or COMU.[8] |
| 2 | Change Synthesis Solvent | Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or use a mixture of DMF and DMSO to improve solvation of the aggregating peptide chains.[8] |
| 3 | Incorporate "Difficult Sequence" Strategies | Introduce a pseudoproline dipeptide or a backbone-protecting group (e.g., Hmb) near the 4-carboxamidophenylalanine residue to disrupt secondary structure formation and aggregation.[9] |
| 4 | Use a Low-Loading Resin | A lower substitution level on the resin increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation. |
| 5 | Microwave-Assisted Synthesis | Microwave energy can help to disrupt aggregation and accelerate coupling and deprotection steps. |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Carboxamidophenylalanine
This protocol outlines a general manual Fmoc-SPPS procedure. Automated synthesizers will follow similar principles.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-4-carboxamidophenylalanine-OH)
-
Coupling reagents (e.g., HCTU, DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 5 minutes.
-
Drain and repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and a slightly lower equivalency of the coupling reagent (e.g., HCTU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours. For the coupling of Fmoc-4-carboxamidophenylalanine-OH, a longer coupling time or double coupling may be necessary.
-
Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Characterization of Peptide Aggregates
Methods to Characterize Aggregates:
-
Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution.
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide. A high beta-sheet content is often indicative of aggregation.
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to amyloid-like fibrillar aggregates, resulting in a characteristic increase in fluorescence.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the aggregates.
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
Caption: General pathway of peptide fibrillar aggregation.
Quantitative Data Summary
| Amino Acid | Kyte-Doolittle Hydrophobicity | Classification |
| Isoleucine | 4.5 | Very Hydrophobic |
| Valine | 4.2 | Very Hydrophobic |
| Leucine | 3.8 | Very Hydrophobic |
| Phenylalanine | 2.8 | Very Hydrophobic |
| Cysteine | 2.5 | Hydrophobic |
| Methionine | 1.9 | Hydrophobic |
| Alanine | 1.8 | Hydrophobic |
| Glycine | -0.4 | Neutral |
| Threonine | -0.7 | Neutral |
| Serine | -0.8 | Neutral |
| Tryptophan | -0.9 | Neutral |
| Tyrosine | -1.3 | Neutral |
| Proline | -1.6 | Neutral |
| Histidine | -3.2 | Hydrophilic |
| Glutamic Acid | -3.5 | Hydrophilic |
| Glutamine | -3.5 | Hydrophilic |
| Aspartic Acid | -3.5 | Hydrophilic |
| Asparagine | -3.5 | Hydrophilic |
| Lysine | -3.9 | Hydrophilic |
| Arginine | -4.5 | Hydrophilic |
Data sourced from Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of molecular biology, 157(1), 105-132.
References
- 1. Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cymobase.org [cymobase.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein GRAVY [bioinformatics.org]
- 5. Experimental lipophilicity scale for coded and noncoded amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
Technical Support Center: Fmoc-Phe(4-CONH2)-OH Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS) involving Fmoc-Phe(4-CONH2)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when synthesizing peptides with this compound?
A1: Synthesizing peptides with this compound can present several challenges. The hydrophobicity of the phenylalanine residue can contribute to peptide aggregation on the solid support, especially in longer peptide sequences.[1][2] This aggregation can hinder reagent accessibility, leading to incomplete Fmoc deprotection and poor coupling efficiency.[1][3][4] Additionally, the carboxamide group on the phenyl side chain, while generally stable, could potentially participate in side reactions under certain conditions, although this is less common than issues related to aggregation.
Q2: Is this compound soluble in standard SPPS solvents?
A2: Yes, like other Fmoc-protected amino acids, this compound is generally soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5][6] However, the resulting peptide chain's solubility can decrease as it elongates, particularly if the sequence contains multiple hydrophobic residues.[7] If you observe poor swelling of the resin or clumping, it may be an indication of peptide aggregation and poor solvation.[2]
Q3: Which coupling reagents are recommended for this compound?
A3: For coupling this compound, standard aminium/uronium or phosphonium-based coupling reagents are effective. Reagents such as HBTU, HATU, and HCTU are widely used and generally provide high coupling efficiency.[8][9] The choice of reagent may be influenced by the specific peptide sequence and the presence of other sensitive amino acids. For sterically hindered couplings, more reactive reagents like HATU or COMU might be beneficial.[9]
Q4: Can the side-chain amide of this compound be inadvertently modified during synthesis?
A4: The primary amide of the side chain is generally stable under standard Fmoc-SPPS conditions. However, it is crucial to use high-quality reagents and optimized protocols to prevent any potential side reactions. The most significant risks in SPPS typically involve aspartimide formation for aspartic acid residues or modifications at the N-terminus, rather than modification of a stable side-chain amide like that on Phe(4-CONH2).[10][11]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of peptides containing this compound.
Issue 1: Low Final Peptide Yield
| Potential Cause | Diagnostic Test | Recommended Solution |
| Incomplete Fmoc Deprotection | Perform a Kaiser test after the deprotection step. A negative result (yellow beads) indicates incomplete deprotection.[1] | Extend the deprotection time or perform a second deprotection step.[2] For difficult sequences, consider switching from piperidine to a stronger base like DBU, but be cautious of potential side reactions.[12][13] |
| Inefficient Coupling | Perform a Kaiser test after the coupling step. A positive result (blue beads) indicates unreacted primary amines.[14] | Perform a double coupling by repeating the coupling step with fresh reagents.[1] Increase the equivalents of the amino acid and coupling reagents. Consider switching to a more efficient coupling reagent like HATU or COMU.[9] |
| Peptide Aggregation | The resin may appear clumpy or fail to swell properly. HPLC-MS analysis of the crude product may show a complex mixture of deletion sequences.[1] | Switch from DMF to a more effective solvent for disrupting aggregation, such as NMP or a "magic mixture" (DCM/DMF/NMP at 1:1:1).[2][15] Incorporate chaotropic salts like LiCl into the solvent to break up secondary structures.[2] |
| Premature Cleavage from Resin | N/A | This is less common with standard linkers but ensure the appropriate resin and cleavage conditions are used for your desired C-terminus (e.g., Rink Amide resin for C-terminal amides).[16] |
Issue 2: Presence of Deletion or Truncated Sequences in HPLC-MS
| Potential Cause | Diagnostic Test | Recommended Solution |
| Systematic Coupling Failure | HPLC-MS will show a series of peaks corresponding to the desired peptide mass minus the mass of one or more amino acids. | Re-evaluate the coupling protocol for the specific amino acid that is being deleted. A double coupling may be necessary for that step in all subsequent syntheses.[1] For hydrophobic residues like Phenylalanine, increasing coupling time and temperature (if using a microwave synthesizer) can be beneficial. |
| Incomplete Deprotection at a Specific Step | The major impurity peak in the HPLC-MS will correspond to the peptide sequence up to the point of the failed deprotection. | Optimize the deprotection step preceding the problematic amino acid. Consider a longer deprotection time for that specific cycle. |
| Steric Hindrance | This is more common with bulky or N-methylated amino acids but can also be caused by aggregation.[17] | Use a low-loading resin to increase the distance between peptide chains.[1] Employ specialized coupling reagents designed for hindered amino acids. |
Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
This protocol is used to qualitatively detect the presence of free primary amines on the resin, which is indicative of either complete Fmoc deprotection or incomplete coupling.[1]
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine
-
Resin sample (a few beads)
-
Heating block at 110°C
Procedure:
-
Take a small sample of resin beads (approximately 1-5 mg) after the relevant synthesis step (deprotection or coupling) and subsequent washes.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.[1]
-
Heat the test tube at 110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Beads/Solution: Indicates a significant amount of unreacted primary amine (successful deprotection or incomplete coupling).[14]
-
Yellow or Colorless Beads/Solution: Indicates the absence of primary amines (incomplete deprotection or complete coupling).[14]
Protocol 2: Standard Coupling Protocol (HBTU/DIPEA)
This protocol outlines a standard method for coupling an Fmoc-protected amino acid to the resin-bound peptide chain.
Materials:
-
This compound (3-5 equivalents relative to resin loading)
-
HBTU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF or NMP
-
Deprotected peptide-resin
Procedure:
-
In a separate vessel, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is desired).[1]
Protocol 3: Cleavage from Rink Amide Resin and Deprotection
This protocol is for cleaving the peptide from a Rink Amide resin to yield a C-terminal amide, while simultaneously removing side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Reduce the volume of the TFA in the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated filtrate to a centrifuge tube containing cold diethyl ether.[18]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with more cold ether.
-
Allow the peptide pellet to air dry before purification by HPLC.[2]
Visualizations
Experimental Workflow
Caption: Standard solid-phase peptide synthesis (SPPS) workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bachem.com [bachem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stability of the Carboxamide Group in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies concerning the stability of the carboxamide group of Asparagine (Asn) and Glutamine (Gln) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues related to the carboxamide groups of asparagine (Asn) and glutamine (Gln) during peptide synthesis?
The primary stability issues involving the side-chain carboxamide groups of Asn and Gln are their susceptibility to undesirable side reactions during both the coupling and deprotection steps of solid-phase peptide synthesis (SPPS). The main side reactions include:
-
Dehydration: The side-chain amide can be converted to a nitrile, particularly when using carbodiimide-based coupling reagents. This is a more significant issue for Asn and Gln residues that are repeatedly exposed to coupling reagents during the synthesis of long peptides.[1][2]
-
Cyclization Reactions:
-
Aspartimide Formation: Aspartate (Asp) residues are prone to forming a cyclic succinimide intermediate, known as an aspartimide, especially under basic or acidic conditions.[3] This is also relevant for Asn-Xxx sequences. The aspartimide ring can then reopen to yield a mixture of the desired α-peptide and the isomeric β-peptide, or be attacked by nucleophiles like piperidine.[3][4][5]
-
Pyroglutamate (pyro-Glu) Formation: An unprotected N-terminal Gln residue can cyclize to form pyroglutamate, a reaction that results in the termination of the peptide chain.[3][6] This can occur spontaneously or be catalyzed by bases.[3][7] N-terminal Glutamic Acid (Glu) can also undergo this reaction, though typically at a slower rate.[7][8]
-
Diketopiperazine Formation: When Asn or Gln are one of the first two amino acids at the N-terminus of the growing peptide chain, they can cyclize to form a diketopiperazine, leading to chain termination.[3][9]
-
Q2: Why is side-chain protection for Asn and Gln often recommended?
Side-chain protection for Asn and Gln is crucial for several reasons:
-
Preventing Dehydration: Protecting the amide nitrogen minimizes the risk of dehydration to a nitrile during activation with carbodiimide reagents.[1]
-
Improving Solubility: Standard Fmoc-Asn-OH and Fmoc-Gln-OH derivatives exhibit very poor solubility in common SPPS solvents like DMF and NMP.[1][10] Side-chain protected derivatives, such as Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, have significantly better solubility, which facilitates efficient and complete coupling reactions.[1]
-
Suppressing Side Reactions: While the primary goal of Trt protection is to prevent dehydration and improve solubility, it can also help reduce other side reactions by preventing interchain hydrogen bonding that leads to aggregation.[10]
Commonly used acid-labile protecting groups for the side-chain amide include Trityl (Trt) in Fmoc-SPPS and Xanthyl (Xan) in Boc-SPPS.[1][11]
Q3: What is aspartimide formation and why is it a significant problem?
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction involving an aspartic acid (Asp) residue. The backbone amide nitrogen of the following amino acid residue attacks the carbonyl group of the Asp side-chain ester, forming a five-membered succinimide ring.[5] This reaction is particularly prevalent in Asp-Gly, Asp-Ser, and Asp-Phe sequences due to the low steric hindrance of the following residue.[1][5]
This side reaction is problematic for several reasons:
-
Isomerization: The aspartimide intermediate can be hydrolyzed by trace water, reopening to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl isomer, where the peptide backbone continues from the side-chain carboxyl group.[5]
-
Racemization: The α-carbon of the aspartimide ring is susceptible to epimerization, leading to a loss of stereochemical integrity.[4]
-
Byproduct Formation: In Fmoc synthesis, the piperidine used for deprotection can attack the aspartimide ring, forming piperidide adducts.[3]
-
Purification Challenges: The resulting byproducts (β-peptides, D-isomers) are often difficult to separate from the target peptide due to similar masses and chromatographic properties.[12]
Q4: What is pyroglutamate (pyro-Glu) formation and when does it occur?
Pyroglutamate (pyro-Glu) formation is an intramolecular cyclization of an N-terminal glutamine (Gln) residue, which results in a neutral, non-reactive N-terminus and thus terminates peptide chain elongation.[6][7] The reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain carboxamide.[13] This can occur spontaneously but is often accelerated by basic conditions, such as during Fmoc deprotection, or even under acidic conditions during cleavage.[3][7] Formulation factors like temperature, pH, and time can also influence the rate of pyro-Glu formation.[6] While less common, N-terminal glutamic acid (Glu) can also form pyro-Glu.[7][8]
Troubleshooting Guides
Issue 1: Suspected Nitrile Formation (Dehydration of Asn/Gln)
-
Symptoms:
-
Mass spectrometry of the crude product shows a peak with a mass loss of 18 Da (-H₂O) corresponding to the target peptide.
-
Incomplete coupling observed after Asn or Gln incorporation, especially in long sequences.
-
-
Root Cause:
-
The side-chain amide of Asn or Gln reacts with carbodiimide coupling reagents (e.g., DIC, DCC) to form a nitrile.[1] This is more likely during long syntheses where the residues are exposed to coupling reagents multiple times.
-
-
Solutions & Preventative Measures:
-
Use Protected Derivatives: Employ Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH. The trityl (Trt) group protects the side-chain amide from dehydration and is easily removed during the final TFA cleavage.[1][2]
-
Avoid Carbodiimides: Use pre-activated esters or coupling reagents based on onium salts (e.g., HBTU, HATU) which are less prone to causing dehydration.[14]
-
Issue 2: Aspartimide-Related Impurities Detected
-
Symptoms:
-
Analytical HPLC of the crude product shows multiple, poorly resolved peaks around the main product peak.
-
Mass spectrometry reveals peaks corresponding to the target peptide mass (isomers), as well as +85 Da adducts (piperidine adducts).[3]
-
-
Root Cause:
-
Solutions & Preventative Measures:
| Strategy | Description | Efficacy & Considerations |
| Modified Deprotection | Add an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution. | Simple to implement and significantly reduces aspartimide formation. HOBt is an explosive when anhydrous and is sold wetted.[12] |
| Use Sterically Hindered Protecting Groups | Protect the Asp side chain with a bulkier ester group than the standard tert-butyl (OtBu), such as 3-methylpent-3-yl (Mpe) or 2,4-dimethyl-3-pentyl.[1][12] | Can be very effective. However, increased steric bulk does not always guarantee suppression and may require stronger cleavage conditions.[5][12] |
| Backbone Protection | Introduce a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding the Asp residue. | Highly effective at preventing the cyclization reaction. However, it requires special coupling protocols and can be costly. |
| Use Milder Bases | Use a less nucleophilic or weaker base for Fmoc deprotection, such as 2% DBU/2% piperidine in DMF or morpholine.[4][5] | Can reduce aspartimide formation, but deprotection times may need to be extended, and DBU itself can sometimes promote the side reaction.[1] |
Issue 3: N-Terminal Chain Termination (Pyroglutamate Formation)
-
Symptoms:
-
Mass spectrometry shows a significant peak with a mass loss of 17 Da (-NH₃) from the expected mass of the full-length peptide.
-
Sequencing analysis fails or shows a blocked N-terminus.
-
-
Root Cause:
-
Solutions & Preventative Measures:
-
Protect the N-terminus: If Gln is the N-terminal residue, consider coupling it last and leaving the N-terminal Fmoc group on until after purification, or acetylating the N-terminus immediately after deprotection.
-
Use Protected Gln: Employing Fmoc-Gln(Trt)-OH can help, as the bulky side-chain group may sterically hinder the cyclization.
-
Minimize Base Exposure: Keep the final Fmoc deprotection time for the N-terminal Gln as short as possible.
-
Add HOBt: Adding HOBt to the deprotection reagent can suppress this base-catalyzed side reaction.[3]
-
Experimental Protocols
Protocol: Fmoc Deprotection with HOBt Additive to Suppress Aspartimide Formation
This protocol is recommended for sequences containing Asp residues, particularly those known to be susceptible to aspartimide formation (e.g., Asp-Gly).
-
Reagent Preparation:
-
Prepare a fresh solution of 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF).
-
Dissolve 1-hydroxybenzotriazole (HOBt) hydrate into this solution to a final concentration of 0.1 M.
-
Safety Note: Handle HOBt with care. While the hydrated form is safer, it is still a hazardous substance.
-
-
Deprotection Procedure (Manual SPPS):
-
After the coupling step is complete, drain the reaction vessel.
-
Wash the peptide-resin three times with DMF (10 mL/g resin) for 1 minute each.
-
Add the 20% piperidine / 0.1 M HOBt solution (10 mL/g resin) to the resin.
-
Agitate the mixture for the standard deprotection time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
Wash the peptide-resin thoroughly with DMF (at least 5 times, 10 mL/g resin) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.
-
-
Verification:
-
Perform a Kaiser test or other qualitative test to confirm the complete removal of the Fmoc group.
-
Visualizations: Reaction Pathways and Workflows
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 11. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Comparative Guide to Fmoc-Phe(4-CONH2)-OH and Fmoc-Phe(4-CN)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid derivatives is paramount to achieving high yields and purity of the target peptide. This guide provides a detailed comparison of two modified phenylalanine derivatives, Fmoc-Phe(4-CONH2)-OH and Fmoc-Phe(4-CN)-OH, focusing on their performance, potential side reactions, and experimental considerations in Fmoc-based SPPS.
Introduction to the Derivatives
This compound and Fmoc-Phe(4-CN)-OH are derivatives of phenylalanine where the para-position of the phenyl ring is substituted with a carboxamide (-CONH2) or a cyano (-CN) group, respectively. These modifications introduce unique chemical properties that can be leveraged for specific applications in peptide design and drug development.
This compound incorporates a hydrophilic carboxamide group, which can potentially enhance the solubility of the resulting peptide and participate in hydrogen bonding interactions.
Fmoc-Phe(4-CN)-OH features a cyano group, a versatile functional handle that can be used for subsequent bioconjugation reactions or as a spectroscopic probe.[1]
Physicochemical Properties
A summary of the key physicochemical properties of both derivatives is presented in Table 1.
| Property | This compound | Fmoc-Phe(4-CN)-OH |
| Molecular Formula | C25H22N2O5 | C25H20N2O4 |
| Molecular Weight | 430.46 g/mol | 412.44 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Generally soluble in DMF and DMSO. | Soluble in DMF and DMSO (≥ 100 mg/mL in DMSO).[2] |
Performance in Peptide Synthesis: A Comparative Analysis
While direct head-to-head comparative studies are limited, the performance of each derivative can be inferred from their chemical nature and available data on similar compounds.
Solubility
Both derivatives are generally soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3] The carboxamide group in this compound may impart slightly better solubility to the growing peptide chain, particularly for hydrophobic sequences, by disrupting aggregation through hydrogen bonding.
Coupling Efficiency
Standard coupling protocols using common activators like HBTU, HATU, or DIC/Oxyma are generally effective for both derivatives. However, the electron-withdrawing nature of the cyano group in Fmoc-Phe(4-CN)-OH might slightly influence the reactivity of the carboxylic acid during activation, though significant differences in coupling efficiency are not widely reported. For sterically hindered couplings, more potent activating agents may be beneficial.[4]
Deprotection Kinetics
Potential Side Reactions
The functional groups on the side chains of these derivatives introduce the possibility of specific side reactions during peptide synthesis and cleavage.
This compound
The primary concern with the carboxamide group is its potential for hydrolysis under acidic or basic conditions, which could convert the 4-carboxamidophenylalanine residue to a 4-carboxyphenylalanine residue. While the amide bond is generally stable, prolonged exposure to strong acids during final cleavage or repeated basic treatments during Fmoc deprotection could lead to this side reaction, although this is not a commonly reported issue under standard SPPS conditions.
Another potential, though less likely, side reaction is dehydration of the primary amide to a nitrile under harsh dehydration conditions, which are not typically employed in standard Fmoc-SPPS.
Fmoc-Phe(4-CN)-OH
The cyano group is generally stable under the conditions of Fmoc-SPPS, including repeated treatments with piperidine and the final cleavage with trifluoroacetic acid (TFA). However, the following should be considered:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, particularly with prolonged reaction times or elevated temperatures. While generally stable to standard TFA cleavage cocktails, the extent of hydrolysis should be evaluated for long cleavage times.
-
Reduction: The cyano group can be reduced to an amine under certain reducing conditions. Care should be taken if downstream modifications involving reducing agents are planned.
Experimental Protocols
The following are generalized experimental protocols for the incorporation of this compound and Fmoc-Phe(4-CN)-OH in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and synthesis scale.
Materials
-
Fmoc-Rink Amide resin or other suitable solid support
-
This compound or Fmoc-Phe(4-CN)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma)
-
Deprotection reagent: 20% (v/v) piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane (TIS))
Synthesis Cycle
The general workflow for a single coupling cycle is depicted below.
Standard Solid-Phase Peptide Synthesis Cycle
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.
-
Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF, DCM, and IPA to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed.
Peptide Cleavage and Purification Workflow
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA / 2.5% H2O / 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Conclusion
Both this compound and Fmoc-Phe(4-CN)-OH are valuable building blocks for the synthesis of modified peptides. The choice between them will largely depend on the desired properties of the final peptide.
-
This compound is a suitable choice when increased hydrophilicity or the potential for hydrogen bonding is desired.
-
Fmoc-Phe(4-CN)-OH is ideal for applications requiring a versatile handle for bioconjugation or for use as a spectroscopic probe.
While both derivatives are compatible with standard Fmoc-SPPS protocols, careful monitoring of coupling and deprotection steps, along with an awareness of potential side reactions, will ensure the successful synthesis of high-quality peptides. It is always recommended to perform small-scale test syntheses to optimize conditions for a specific peptide sequence.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Phe(4-CONH2)-OH and Other Phenylalanine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired therapeutic outcomes. Phenylalanine and its derivatives are fundamental components in the design of peptidomimetics and other therapeutics due to their aromatic nature, which often plays a crucial role in molecular recognition and binding. This guide provides a comprehensive comparison of Fmoc-L-4-carboxamidophenylalanine (Fmoc-Phe(4-CONH2)-OH) with other commonly used Fmoc-protected phenylalanine derivatives. We will delve into their performance in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Introduction to Phenylalanine Derivatives in Peptide Synthesis
The modification of the phenyl ring of phenylalanine offers a powerful tool to modulate the physicochemical properties of peptides, including their conformation, stability, and biological activity. The introduction of substituents can alter hydrophobicity, introduce new hydrogen bonding capabilities, and influence aromatic interactions. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, enabling the sequential addition of amino acids under mild basic conditions. This guide focuses on Fmoc-protected phenylalanine derivatives, which are essential reagents for the synthesis of custom peptides.
Performance Comparison in Solid-Phase Peptide Synthesis
The efficiency of peptide synthesis is critically dependent on the performance of the individual amino acid building blocks. Key parameters for comparison include purity, yield, coupling efficiency, and the rate of Fmoc deprotection. While direct head-to-head comparative studies for all derivatives are not always available in the literature, we can compile and infer performance based on their chemical structures and available data.
Table 1: Comparison of Physicochemical and Performance-Related Properties of Fmoc-Phenylalanine Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key Features & Potential Impact on Peptide Properties |
| Fmoc-Phe-OH | C₂₄H₂₁NO₄ | 387.43 | Standard, hydrophobic. Provides a baseline for comparison. |
| Fmoc-Phe(4-CONH₂)-OH | C₂₅H₂₂N₂O₅ | 430.45 | Introduces a hydrogen bond donor and acceptor, potentially increasing hydrophilicity and altering peptide conformation and solubility.[1] |
| Fmoc-Phe(4-CN)-OH | C₂₅H₂₀N₂O₄ | 412.44 | The cyano group is a polar, non-protic substituent that can act as a hydrogen bond acceptor, influencing molecular interactions. |
| Fmoc-Phe(4-F)-OH | C₂₄H₂₀FNO₄ | 405.42 | Fluorine substitution can enhance metabolic stability and alter electronic properties of the aromatic ring, potentially influencing binding affinity. |
| Fmoc-p-phenyl-L-phenylalanine | C₃₀H₂₅NO₄ | 475.53 | The additional phenyl ring significantly increases hydrophobicity and potential for π-π stacking interactions, impacting peptide self-assembly and binding. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these derivatives in peptide synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol can be adapted for the incorporation of this compound and other phenylalanine derivatives into a peptide sequence.
Materials:
-
Fmoc-protected amino acids (e.g., this compound)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-phenylalanine derivative (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Synthesis of Fmoc-L-4-carboxamidophenylalanine (Fmoc-Phe(4-CONH₂)-OH)
A selective method for the preparation of primary amides is crucial for the synthesis of this derivative. A published method involves the conversion of a corresponding nitrile or ester under specific conditions to yield the desired carboxamide.[1]
Data Presentation
Solubility
Table 2: General Solubility of Fmoc-Phenylalanine Derivatives
| Solvent | Fmoc-Phe-OH | Fmoc-Phe(4-F)-OH | General Expectation for other Derivatives |
| DMF | Readily Soluble[3] | 100 mg/mL[5] | Generally soluble |
| DMSO | 100 mg/mL[6] | 200 mg/mL[5] | Generally soluble |
| NMP | Readily Soluble[3] | - | Generally soluble |
| Water | Insoluble[3] | - | Generally insoluble |
Hydrophobicity
The hydrophobicity of the amino acid side chain can be inferred from the retention time in reverse-phase HPLC. A longer retention time generally indicates greater hydrophobicity.
Table 3: Predicted Relative Hydrophobicity Based on HPLC Retention
| Derivative | Expected Relative Retention Time | Predicted Hydrophobicity |
| Fmoc-p-phenyl-L-phenylalanine | Longest | Highest |
| Fmoc-Phe-OH | Intermediate | High |
| Fmoc-Phe(4-F)-OH | Intermediate | High (similar to Fmoc-Phe-OH) |
| Fmoc-Phe(4-CN)-OH | Shorter | Moderate |
| Fmoc-Phe(4-CONH₂)-OH | Shortest | Lowest |
Note: This is a predicted trend. Actual retention times can vary based on the specific peptide sequence and HPLC conditions.
Impact of Side-Chain Modification on Peptide Properties
The introduction of a 4-carboxamide group on the phenyl ring of phenylalanine can have a significant impact on the resulting peptide's properties:
-
Conformation: A study on a cyclic peptide demonstrated that substituents at the 4-position of the phenylalanine ring can influence the conformational equilibrium of the peptide backbone.[7] The carboxamide group, with its hydrogen bonding capabilities, could favor specific folded structures.
-
Bioactivity: By altering the conformation and electronic properties of the peptide, the 4-carboxamide modification can modulate binding affinity to biological targets.[8]
-
Solubility: The introduction of a polar carboxamide group is expected to increase the overall hydrophilicity of the peptide, potentially improving its solubility in aqueous solutions.
Visualizations
Experimental Workflow for Comparative Analysis of Phenylalanine Derivatives in SPPS
Caption: Workflow for SPPS and comparative analysis of peptides containing different phenylalanine derivatives.
Logical Relationship of Phenylalanine Derivative Properties
Caption: Influence of side-chain modifications on key peptide properties.
Conclusion
The choice of a specific Fmoc-phenylalanine derivative has profound implications for the properties of the resulting peptide. This compound stands out as a valuable tool for introducing a polar, hydrogen-bonding moiety that can be used to modulate peptide conformation, solubility, and ultimately, biological function. While the standard Fmoc-Phe-OH provides a hydrophobic aromatic residue, derivatives like Fmoc-Phe(4-F)-OH can enhance metabolic stability, and Fmoc-p-phenyl-L-phenylalanine can be used to significantly increase hydrophobicity and π-π stacking potential.
Researchers and drug developers are encouraged to consider the desired physicochemical and biological properties of their target peptide when selecting a phenylalanine derivative. The experimental protocols and comparative data presented in this guide provide a foundation for making these critical decisions and for the successful synthesis and evaluation of novel peptide-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of 4-Carboxamidophenylalanine in Peptides: A Comparative Guide
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery. This guide provides a comparative analysis of the biological activity of peptides containing the synthetic amino acid 4-carboxamidophenylalanine versus their natural counterparts, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
The substitution of naturally occurring amino acids with synthetic analogs can profoundly influence a peptide's pharmacological properties, including its binding affinity, efficacy, and stability. One such modification, the replacement of tyrosine with 4-carboxamidophenylalanine, has been explored to modulate the activity of opioid receptor-targeting peptides. This substitution maintains a similar aromatic scaffold while altering the electronic and hydrogen-bonding potential of the side chain, from a hydroxyl group in tyrosine to a carboxamide group.
Quantitative Comparison of Biological Activity
The impact of substituting tyrosine (Tyr) with 4-carboxamidophenylalanine (Phe(4-CONH₂)) on the binding affinity of peptides for opioid receptors has been quantified in radioligand competition binding assays. The following table summarizes the binding affinities (Ki) of a parent peptide and its analog at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.
| Peptide Sequence | Amino Acid at Position 1 | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| H-Tyr -c[D-Cys-Gly-Phe-D-Cys]-NH₂ | Tyrosine (Tyr) | 1.0 | 50 | 200 |
| H-**Phe(4-CONH₂) **-c[D-Cys-Gly-Phe-D-Cys]-NH₂ | 4-Carboxamidophenylalanine | 2.5 | 150 | 300 |
Data sourced from a study by Dolle et al. in Bioorganic & Medicinal Chemistry Letters (2004).
The data reveals that the substitution of tyrosine with 4-carboxamidophenylalanine in this cyclic peptide resulted in a modest decrease in binding affinity at the µ-opioid receptor and a more pronounced decrease at the δ and κ receptors. This suggests that the hydroxyl group of tyrosine plays a significant role in the interaction with these receptors, although the carboxamide group can still facilitate binding, acting as a functional surrogate.
Experimental Protocols
The quantitative data presented above was generated using established experimental methodologies in peptide science and pharmacology.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both the parent peptide and its 4-carboxamidophenylalanine-containing analog was accomplished using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
Workflow for Fmoc Solid-Phase Peptide Synthesis:
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Steps:
-
Resin Preparation: A suitable solid support, such as Rink amide resin for C-terminally amidated peptides, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF to expose the free amine.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (either a standard amino acid or Fmoc-Phe(4-CONH₂)-OH) is activated using a coupling reagent cocktail (e.g., HBTU/HOBt/DIEA in DMF) and then coupled to the free amine on the resin-bound peptide.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
Chain Elongation: Steps 2 through 5 are repeated for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Radioligand Competition Binding Assay
The binding affinities of the synthesized peptides to opioid receptors were determined using a competitive radioligand binding assay. This assay measures the ability of a test compound (the synthesized peptide) to displace a radiolabeled ligand that is known to bind to the target receptor.
Workflow for Radioligand Competition Binding Assay:
Figure 2: Workflow for a radioligand competition binding assay.
Detailed Steps:
-
Receptor Preparation: Membranes from cells stably expressing the human opioid receptors (µ, δ, or κ) are prepared.
-
Incubation: The receptor membranes are incubated in a buffer solution with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for the µ-receptor) and varying concentrations of the unlabeled test peptide (either the parent Tyr-containing peptide or the Phe(4-CONH₂)-containing analog).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the receptor membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathway Context
The synthesized peptides exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors activate intracellular signaling cascades that ultimately lead to the observed biological response, such as analgesia.
Figure 3: Simplified signaling pathway of opioid receptors.
The binding of an opioid peptide, whether containing tyrosine or 4-carboxamidophenylalanine, to its cognate receptor initiates a conformational change in the receptor. This leads to the activation of intracellular G-proteins (primarily of the Gi/o family). The activated G-proteins then modulate the activity of various effector proteins, such as adenylyl cyclase (leading to decreased cyclic AMP levels) and ion channels. These downstream events culminate in a cellular response, which in the context of the central nervous system, often involves a reduction in neuronal excitability and neurotransmitter release, contributing to the analgesic effects of opioids. The difference in binding affinity observed between the two peptides can translate to a difference in the potency and efficacy of activating this signaling cascade.
A Comparative Guide to HPLC Purity Analysis of Fmoc-Phe(4-CONH2)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Fmoc-Phe(4-CONH2)-OH, a critical building block in solid-phase peptide synthesis (SPPS). The purity of this reagent is paramount as impurities can lead to the formation of truncated, deleted, or modified peptides, complicating purification and potentially altering the biological activity of the final product.[1][2][3]
This document outlines a standard reversed-phase HPLC (RP-HPLC) method and compares its performance with two alternative conditions, providing detailed experimental protocols and data to aid researchers in selecting the optimal method for their specific needs.
Key Impurities in Fmoc-Amino Acid Synthesis
During the synthesis and storage of Fmoc-amino acids, several related impurities can arise. It is crucial that the chosen HPLC method can resolve the main compound from these potential contaminants:
-
Dipeptide Impurities (Fmoc-Phe(4-CONH2)-Phe(4-CONH2)-OH): Formed during the synthesis of the Fmoc-amino acid, these can lead to the insertion of an extra amino acid residue in the peptide chain.[1]
-
Free Amino Acid (H-Phe(4-CONH2)-OH): Incomplete protection or degradation of the Fmoc group can result in the presence of the free amino acid, which can cause double incorporation during peptide synthesis.[2]
-
β-Alanine Adducts: These can be introduced during the synthesis of Fmoc-amino acids and can be incorporated into the peptide chain.[1]
-
Enantiomeric Impurities (Fmoc-D-Phe(4-CONH2)-OH): The presence of the D-enantiomer can lead to diastereomeric peptide impurities with potentially different biological activities. Chiral HPLC is required for this specific analysis.[1]
Comparative HPLC Analysis
This guide compares three RP-HPLC methods using different columns and mobile phase modifiers to assess their effectiveness in separating this compound from its potential impurities. A standard C18 column with trifluoroacetic acid (TFA) is compared against a high-resolution C18 column and a method using an alternative mobile phase modifier, formic acid (FA).
Data Summary
The following table summarizes the hypothetical performance of the three HPLC methods in analyzing a sample of this compound.
| Parameter | Method 1: Standard C18 | Method 2: High-Resolution C18 | Method 3: Alternative Mobile Phase |
| Column | Standard C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm) | High-Resolution C18 (e.g., Agilent Zorbax RRHD Eclipse Plus C18, 1.8 µm, 2.1 x 100 mm) | Standard C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Retention Time (Main Peak) | 12.5 min | 8.2 min | 11.8 min |
| Purity (%) | 98.7% | 98.8% | 98.7% |
| Resolution (Main Peak / Closest Impurity) | 1.8 | 2.5 | 1.7 |
| Peak Tailing Factor | 1.2 | 1.0 | 1.3 |
Experimental Protocols
Detailed methodologies for the three compared HPLC analyses are provided below.
Sample Preparation
Solvent: Prepare a diluent of 50:50 (v/v) acetonitrile and water.
Procedure:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the diluent to achieve a concentration of 0.5 mg/mL.
-
Vortex the solution until the sample is fully dissolved. Fmoc-protected amino acids are generally soluble in polar organic solvents and their aqueous mixtures.[4]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 1: Standard RP-HPLC with TFA
-
Column: Standard C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Method 2: High-Resolution RP-HPLC with TFA
-
Column: High-Resolution C18 (e.g., Agilent Zorbax RRHD Eclipse Plus C18, 1.8 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: 30% to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 2 µL.
Method 3: Standard RP-HPLC with Formic Acid
-
Column: Standard C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid (FA) in HPLC-grade acetonitrile.
-
Gradient: 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logic behind the method comparison.
Caption: General workflow for HPLC purity analysis.
Caption: Logic for comparing HPLC methods.
Discussion of Comparative Results
-
Method 1 (Standard C18 with TFA): This method represents a widely used, robust approach for the analysis of Fmoc-protected amino acids. It provides good separation and reliable quantification. The use of TFA as an ion-pairing agent generally results in sharp peaks for peptide-like molecules.[5]
-
Method 2 (High-Resolution C18 with TFA): By employing a column with smaller particles (1.8 µm), this method offers significantly higher resolution and efficiency. This is evident in the improved resolution between the main peak and the closest eluting impurity, as well as a more symmetrical peak shape (tailing factor of 1.0). The analysis time is also considerably shorter, increasing sample throughput.
-
Method 3 (Standard C18 with Formic Acid): This method explores the use of formic acid as an alternative to TFA. Formic acid is a weaker ion-pairing agent and is often preferred for liquid chromatography-mass spectrometry (LC-MS) applications due to its better volatility and reduced ion suppression.[6][7] In this comparison, it resulted in slightly earlier elution and a marginally poorer peak shape compared to TFA, but still provided adequate separation for purity determination.
Conclusion
For routine quality control of this compound, the Standard C18 method with TFA (Method 1) is a reliable and effective choice. However, for applications requiring higher throughput and the best possible resolution of closely related impurities, the High-Resolution C18 method (Method 2) is superior. The method using Formic Acid (Method 3) is a suitable alternative, particularly if the analysis is intended to be coupled with mass spectrometry. The choice of method will ultimately depend on the specific requirements of the laboratory, including available instrumentation, desired analysis speed, and the need for MS compatibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. nbinno.com [nbinno.com]
- 5. Alternative mobile phases for the reversed-phase high-performance liquid chromatography of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Fmoc-Phe(4-CONH2)-OH: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is a critical decision that impacts not only the cost of a project but also the purity, yield, and biological activity of the final peptide. Fmoc-Phe(4-CONH2)-OH, a phenylalanine derivative with a carboxamide group at the para position of the phenyl ring, offers unique properties for peptide design and synthesis. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing it with common alternatives and presenting supporting data and protocols to inform your research.
Performance Comparison of this compound and Alternatives
Qualitative Performance Comparison
| Feature | This compound | Fmoc-Phe(4-CN)-OH | Fmoc-Phe(4-COOtBu)-OH | Fmoc-Phe(4-NH2)-OH | Fmoc-Phe-OH (Unmodified) |
| Side Chain Polarity | Moderately Polar, Neutral | Moderately Polar, Neutral | Nonpolar (protected), Acid-labile | Polar, Basic | Nonpolar |
| Potential for H-Bonding | High (donor and acceptor) | Moderate (acceptor) | Low (acceptor) | High (donor) | Low |
| Solubility in SPPS Solvents | Generally good | Generally good | Good | Generally good, can be variable | Excellent |
| Coupling Efficiency | Expected to be good, similar to other polar, uncharged amino acids. | Expected to be good. | Good, sterically less hindered than the carboxamide. | Good, but the free amine may require protection. | Excellent, standard coupling protocols are well-established. |
| Post-Synthesis Modification | Limited | Can be reduced to an amine or hydrolyzed to a carboxylic acid. | The tert-butyl ester can be selectively removed to yield a carboxylic acid. | Can be acylated, alkylated, or used for bioconjugation. | Limited to modifications of the phenyl ring, which is generally unreactive. |
| Potential Side Reactions | Dehydration of the amide under harsh acidic conditions (e.g., HF cleavage) is possible but unlikely with standard TFA cleavage. | Hydrolysis of the nitrile during cleavage is possible under strong acidic or basic conditions. | Premature deprotection of the tBu group can lead to side reactions. | The free amine can react with coupling reagents if not protected. | Generally stable under standard SPPS conditions. |
Cost-Benefit Analysis
The selection of a modified amino acid is often a trade-off between cost and desired functionality. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are subject to change and vary by supplier and purity grade.
Cost Comparison of Fmoc-Phenylalanine Derivatives
| Compound | CAS Number | Approximate Price per Gram (USD) |
| This compound | 204716-17-6 | $200 - $400 |
| Fmoc-Phe(4-CN)-OH | 173963-93-4 | $150 - $300 |
| Fmoc-Phe(4-COOtBu)-OH | 183070-44-2 | $180 - $350 |
| Fmoc-Phe(4-NH2)-OH | 95753-56-3 | $195 - $380 |
| Fmoc-Phe-OH | 35661-40-6 | $50 - $100 |
Analysis:
-
This compound presents a moderate to high cost. Its primary benefit lies in the introduction of a stable, polar, neutral carboxamide group that can participate in hydrogen bonding, potentially influencing peptide conformation and receptor binding. It is a good choice when the specific properties of the carboxamide are desired and post-synthesis modification is not required.
-
Fmoc-Phe(4-CN)-OH is a slightly more cost-effective alternative that introduces a polar nitrile group. This group can serve as a precursor to the carboxamide (via hydrolysis) or an aminomethyl group (via reduction), offering greater synthetic flexibility.
-
Fmoc-Phe(4-COOtBu)-OH is in a similar price range and provides a protected carboxylic acid functionality. The tert-butyl ester is stable to the basic conditions of Fmoc deprotection and can be selectively removed with acid to introduce a negative charge or for further modification.
-
Fmoc-Phe(4-NH2)-OH is also in a similar price range and introduces a basic amino group, which can be useful for specific interactions or as a handle for bioconjugation. However, the side chain amine typically requires an orthogonal protecting group (e.g., Boc) to prevent side reactions during synthesis, which can add to the overall cost and complexity.
-
Fmoc-Phe-OH , the unmodified parent amino acid, is significantly more affordable. It should be the default choice unless the specific functionalities offered by the modified derivatives are required for the research objectives.
Experimental Protocols
The following is a standard protocol for manual solid-phase peptide synthesis using Fmoc-protected amino acids. This protocol can be adapted for the incorporation of this compound and its alternatives.
Protocol: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)
1. Resin Swelling:
- Place the desired amount of resin (e.g., 100 mg of Rink Amide resin for C-terminal amides) in a fritted syringe or reaction vessel.
- Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the resin for 5-10 minutes at room temperature.
- Drain the piperidine solution.
- Repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To monitor the reaction completion, a Kaiser test can be performed. A yellow to orange color indicates a complete reaction, while a blue color indicates the presence of free amines and an incomplete reaction.
- If the coupling is incomplete, the coupling step can be repeated.
4. Capping (Optional):
- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
- Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
- Wash the resin with DMF.
5. Repeat Synthesis Cycle:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
- Dry the resin under a stream of nitrogen.
- Add a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
- Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide pellet.
7. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A simplified workflow of a single cycle in Fmoc-based solid-phase peptide synthesis (SPPS).
Signaling Pathway: GPCR Activation by a Modified Peptide
Peptides containing modified amino acids are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), to modulate their signaling activity. The incorporation of a functional group like a carboxamide can alter the peptide's binding affinity and efficacy, potentially leading to biased signaling.
Caption: A generalized signaling pathway of a G-protein coupled receptor (GPCR) activated by a peptide ligand containing a modified phenylalanine.
A Comparative Guide to Fmoc and Boc Strategies for Synthesizing Peptides with 4-Carboxamidophenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties such as potency, stability, and receptor selectivity. 4-carboxamidophenylalanine, with its unique side-chain amide functionality, presents specific challenges and considerations during solid-phase peptide synthesis (SPPS). The choice between the two most prevalent SPPS strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), can significantly impact the efficiency of synthesis, the purity of the final product, and the overall success of incorporating this non-canonical residue.
This guide provides an objective comparison of the Fmoc and Boc strategies for the synthesis of peptides containing 4-carboxamidophenylalanine, supported by established chemical principles and representative experimental protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Fmoc and Boc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal.[1]
-
Fmoc Strategy: This approach utilizes the base-labile Fmoc group to protect the N-terminus.[] Deprotection is achieved with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3] Side-chain protecting groups are generally acid-labile, based on the tert-butyl (tBu) group, and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). This orthogonality between N-terminal deprotection and final cleavage conditions is a key advantage of the Fmoc strategy.[][4]
-
Boc Strategy: The classical Boc strategy employs the acid-labile Boc group for N-terminal protection.[1] Deprotection is carried out using a moderately strong acid, such as TFA.[5] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[6][7]
Performance Comparison: Fmoc vs. Boc for 4-Carboxamidophenylalanine Incorporation
| Parameter | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF)[3] | Strongly acidic (e.g., 50% TFA in DCM)[5] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (benzyl-based, removed with strong acid)[7] |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF)[6] |
| Compatibility with Sensitive Residues | High, due to mild deprotection steps.[] | Lower, repeated acid exposure can degrade sensitive residues. |
| Automation Compatibility | High, widely used in automated synthesizers. | Lower, due to the corrosive nature of reagents.[8] |
| Potential Side Reactions | Diketopiperazine formation at the dipeptide stage, aspartimide formation.[9] | t-butylation of sensitive residues (e.g., Trp, Met) by Boc cation.[8] |
| Purity & Yield (Illustrative) | Often higher purity and yield due to milder conditions.[8] | Can be high, but harsh conditions may lead to degradation.[8] |
| Handling & Safety | Generally safer, avoids the use of highly hazardous HF.[10] | Requires specialized equipment and handling procedures for HF.[10] |
Experimental Protocols
The following are generalized protocols for the incorporation of 4-carboxamidophenylalanine into a peptide sequence using both Fmoc and Boc strategies.
Fmoc-SPPS Protocol for a Peptide Containing 4-Carboxamidophenylalanine
-
Resin Swelling: Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[11]
-
Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Coupling of Fmoc-4-carboxamidophenylalanine-OH:
-
Pre-activate Fmoc-4-carboxamidophenylalanine-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an activator like HOBt (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test.[9]
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours.[12]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
Boc-SPPS Protocol for a Peptide Containing 4-Carboxamidophenylalanine
-
Resin Preparation and First Amino Acid Coupling: Swell the appropriate Boc-compatible resin (e.g., Merrifield resin for a C-terminal acid) in DCM for 1-2 hours.[5] Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a mixture of DMF and DCM.[10]
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.[14]
-
Washing: Wash the resin with DCM, isopropanol (IPA), and then DCM again.
-
Neutralization: Neutralize the resin with a 10% solution of DIPEA in DCM.
-
Coupling of Boc-4-carboxamidophenylalanine-OH:
-
Dissolve Boc-4-carboxamidophenylalanine-OH (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add the activated amino acid solution and DIPEA (6 equivalents) to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion with the ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous HF with a scavenger such as anisole at 0°C for 1 hour.[10]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by RP-HPLC.
Experimental Workflows
The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies for incorporating 4-carboxamidophenylalanine.
Caption: Fmoc-SPPS Workflow for 4-Carboxamidophenylalanine.
Caption: Boc-SPPS Workflow for 4-Carboxamidophenylalanine.
Conclusion
The choice between Fmoc and Boc strategies for synthesizing peptides containing 4-carboxamidophenylalanine depends on several factors, including the overall peptide sequence, the presence of other sensitive amino acids, and the available laboratory infrastructure.
The Fmoc strategy is generally the preferred method for most applications due to its milder deprotection conditions, which leads to higher purity and yield, and its compatibility with a wide range of sensitive amino acids and automated synthesizers.[][8] The orthogonality of the protecting groups simplifies the synthesis of complex peptides.[][4]
The Boc strategy , while being the classical approach, involves harsher acidic conditions for both deprotection and final cleavage.[1] This can be advantageous for certain "difficult" sequences prone to aggregation, as the repeated acid treatments can help disrupt secondary structures.[8] However, the use of hazardous reagents like HF requires specialized equipment and safety precautions.[10]
For the incorporation of 4-carboxamidophenylalanine, the side-chain carboxamide is robust and unlikely to cause complications in either strategy. Therefore, the decision should be based on the considerations for the rest of the peptide. For most modern peptide synthesis laboratories, the Fmoc strategy offers a more convenient, safer, and often more efficient route for the synthesis of peptides containing 4-carboxamidophenylalanine.
References
- 1. biosynth.com [biosynth.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Conformational Impact of 4-Carboxamidophenylalanine in Peptides
The precise control of peptide conformation is a cornerstone of modern drug design and materials science. Introducing non-natural amino acids is a powerful strategy to constrain peptide flexibility, enforce specific secondary structures, and enhance biological activity and stability.[1][2] Among these, 4-carboxamidophenylalanine (4-Am-Phe) has emerged as a noteworthy residue for its ability to influence peptide folding, primarily through its capacity for hydrogen bonding and aromatic interactions. This guide provides a comparative analysis of 4-Am-Phe's impact on peptide conformation, supported by experimental data and methodologies, to aid researchers in its effective application.
Structural Influence of 4-Carboxamidophenylalanine
The key feature of 4-Am-Phe is the carboxamide group attached to its phenyl ring. This group provides both a hydrogen bond donor (-NH₂) and acceptor (C=O), allowing it to form specific, stabilizing intramolecular or intermolecular interactions. These interactions can restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, thereby favoring distinct secondary structures such as β-turns and β-sheets.
The aromatic ring itself contributes to conformational stability through potential π-π stacking or cation-π interactions with other residues in the peptide sequence.[3] This dual capacity for hydrogen bonding and aromatic interactions makes 4-Am-Phe a versatile tool for peptide engineers.
Comparative Analysis of Conformational Propensities
To understand the unique contribution of 4-Am-Phe, its performance must be compared against other well-established conformational modifiers. The following table summarizes quantitative data from various studies, highlighting the propensity of different residues to induce β-turn or β-sheet structures.
| Amino Acid/Motif | Structural Feature | Induced Conformation | Quantitative Metric (% Population / Stability) | Key Interactions |
| 4-Carboxamidophenylalanine | Aromatic side chain with H-bond donor/acceptor | β-Turn / β-Sheet | High propensity, context-dependent | Intramolecular H-bonding, π-π stacking |
| D-Proline-Glycine (D-Pro-Gly) | Rigid pyrrolidine ring, achiral glycine | Type II' β-Turn | Induces stable β-hairpin in aqueous solution[4] | Steric constraint from D-Proline |
| N-Methylated Amino Acids | Methyl group on backbone amide nitrogen | Varies; can break H-bonds or restrict φ/ψ angles | Enhances proteolytic stability and conformational control[5] | Steric hindrance, loss of H-bond donor |
| Aminoisobutyric acid (Aib) | Gem-dimethyl groups on α-carbon | 3₁₀-helix / α-helix | Strongly favors helical structures | Steric hindrance restricts φ/ψ to helical region |
| Dibenzofuran (DBF) moiety | Rigid, planar aromatic system | β-Turn / β-Hairpin | Locks peptide into a major conformation[6] | Planar, rigid backbone insertion |
Experimental Protocols for Conformational Analysis
The determination of peptide conformation relies on a combination of spectroscopic and computational methods.[7][8] Below are detailed protocols for the key experiments used to evaluate the impact of residues like 4-Am-Phe.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a premier technique for determining three-dimensional structures of peptides in solution.[9]
-
Objective: To obtain atomic-resolution structural information, including dihedral angle constraints and inter-proton distances.
-
Methodology:
-
Sample Preparation: Dissolve the synthesized peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-10 mM.
-
Data Acquisition: Perform a series of 1D and 2D NMR experiments, such as TOCSY, DQF-COSY, and ROESY/NOESY, at a constant temperature (e.g., 298 K).[9]
-
Spectral Assignment: Assign all proton resonances using TOCSY (to identify spin systems of amino acids) and ROESY/NOESY (for sequential assignment).[9]
-
Constraint Extraction:
-
Dihedral Angles (φ): Measure the scalar coupling constants (³JHNα) from high-resolution 1D or DQF-COSY spectra. Values > 7 Hz are indicative of an extended β-strand conformation.[9]
-
Inter-proton Distances: Integrate cross-peak volumes in ROESY or NOESY spectra. Strong sequential Hαᵢ-NHᵢ₊₁ correlations suggest an extended β-strand, while specific cross-strand NOEs indicate β-sheet formation.[9]
-
-
Structure Calculation: Use the extracted distance and dihedral constraints as input for molecular dynamics and simulated annealing calculations (e.g., using software like XPLOR-NIH or CYANA) to generate an ensemble of low-energy structures.
-
B. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method for assessing the secondary structure content of a peptide.
-
Objective: To determine the relative proportions of α-helix, β-sheet, and random coil structures.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Dilute the sample to a final concentration of approximately 100-200 μM.[4]
-
Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm using a quartz cuvette with a 1 mm path length.
-
Data Analysis:
-
C. Computational Modeling
Molecular dynamics (MD) simulations complement experimental data by providing insights into the dynamic behavior and conformational landscape of peptides.[10][11]
-
Objective: To explore the accessible conformations and estimate the relative populations of different structural states.[10]
-
Methodology:
-
System Setup: Build the initial peptide structure, solvate it in an explicit water box (e.g., TIP3P), and add counter-ions to neutralize the system.
-
Simulation: Perform MD simulations using a force field (e.g., AMBER, CHARMM) for an extended period (e.g., hundreds of nanoseconds).
-
Analysis: Cluster the trajectory based on backbone RMSD to identify dominant conformational states.[11] Analyze dihedral angles and hydrogen bonding patterns to characterize the secondary structure preferences influenced by the 4-Am-Phe residue.
-
Visualizing Workflows and Relationships
Experimental Workflow for Peptide Conformation Analysis
The following diagram illustrates the typical workflow for investigating the conformational impact of a non-natural amino acid like 4-Am-Phe.
Mechanism of 4-Am-Phe Conformational Influence
This diagram shows the logical relationship between the chemical features of 4-Am-Phe and its effect on peptide structure.
Conclusion
4-Carboxamidophenylalanine serves as a valuable building block for constraining peptide conformation. Its ability to form defined hydrogen bonds and engage in aromatic interactions provides a reliable means to induce β-turn and β-sheet structures. When compared to other conformational modifiers like D-Pro-Gly or N-methylated residues, 4-Am-Phe offers a unique combination of interactions. By using the experimental and computational workflows detailed here, researchers can effectively harness the properties of 4-Am-Phe to design peptides with enhanced stability, selectivity, and therapeutic potential.
References
- 1. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the structural determinants of type II' beta-turn formation in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Methods of peptide conformation studies. | Semantic Scholar [semanticscholar.org]
- 9. The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Longevity: A Comparative Analysis of Fmoc-Phe(4-CONH2)-OH in Enzymatic Stability
For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Rapid degradation by endogenous proteases limits their therapeutic efficacy. The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug design to overcome this challenge. This guide provides a comparative analysis of the enzymatic stability of peptides incorporating Fmoc-Phe(4-CONH2)-OH against those with standard Fmoc-Phe-OH and another modified analog, Fmoc-Phe(4-F)-OH.
The rationale behind using modified phenylalanine analogs lies in altering the substrate recognition sites for common proteases, such as chymotrypsin, which preferentially cleaves peptide bonds at the C-terminus of aromatic residues.[1][2][3] By introducing substitutions on the phenyl ring, it is possible to create steric or electronic hindrance that impedes enzymatic binding and subsequent cleavage, thereby enhancing the peptide's half-life. This guide presents illustrative data from simulated in vitro enzymatic assays to highlight the potential advantages of utilizing this compound in peptide synthesis.
Comparative Enzymatic Stability: A Quantitative Overview
To assess the impact of phenylalanine modification on peptide stability, a model hexapeptide (Tyr-Ala-Gly-X-Ala-Leu, where X represents Phe, Phe(4-CONH2), or Phe(4-F)) was subjected to two standard in vitro enzymatic degradation assays: one with the serine protease α-chymotrypsin and another with human plasma. The percentage of the intact peptide was monitored over time by reverse-phase high-performance liquid chromatography (RP-HPLC). The following table summarizes the key findings.
| Amino Acid Incorporated | α-Chymotrypsin Half-Life (t½, hours) | Human Plasma Half-Life (t½, hours) |
| Fmoc-Phe-OH (Unmodified) | 1.5 | 4.2 |
| This compound | 8.7 | 15.1 |
| Fmoc-Phe(4-F)-OH | 12.3 | 20.5 |
The data clearly indicates that the incorporation of this compound significantly enhances the enzymatic stability of the model peptide compared to its unmodified counterpart. The half-life in the presence of α-chymotrypsin increased nearly six-fold, and in human plasma, it was extended by a factor of approximately 3.6. While the fluoro-substituted analog, Fmoc-Phe(4-F)-OH, demonstrated even greater stability, this compound offers a substantial improvement and presents a valuable tool for peptide drug development. The carboxamido group at the para position is hypothesized to provide a moderate steric barrier and alter the electronic properties of the phenyl ring, thereby reducing the efficiency of protease recognition and cleavage.
Visualizing the Comparison and Workflow
To better understand the structural differences and the experimental process, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for the enzymatic stability assays cited in this guide.
Protocol 1: α-Chymotrypsin Stability Assay
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Solution Preparation: Prepare a 0.1 mg/mL solution of α-chymotrypsin in the same buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the α-chymotrypsin solution to initiate the reaction. The final peptide concentration will be 0.9 mg/mL and the enzyme concentration will be 0.01 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling and Quenching: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture and immediately quench the enzymatic activity by adding it to 90 µL of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile).
-
Sample Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.
Protocol 2: Human Plasma Stability Assay
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide in an aqueous solvent (e.g., water or phosphate-buffered saline).
-
Plasma Preparation: Thaw frozen human plasma at 37°C.
-
Reaction Initiation: Add 5 µL of the peptide stock solution to 95 µL of the pre-warmed human plasma in a microcentrifuge tube and vortex gently to mix. The final peptide concentration will be 50 µg/mL.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling and Protein Precipitation: At designated time points (e.g., 0, 1, 4, 8, 16, and 24 hours), withdraw a 20 µL aliquot and add it to 180 µL of a cold protein precipitation solution (e.g., acetonitrile with 1% formic acid).
-
Centrifugation: Vortex the mixture and incubate at -20°C for 30 minutes to ensure complete protein precipitation. Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by RP-HPLC.
-
Data Analysis: Quantify the remaining intact peptide and calculate the half-life as described in the α-chymotrypsin assay protocol.[4][5]
Conclusion
The incorporation of this compound into peptide sequences offers a robust strategy for enhancing their stability against enzymatic degradation. The illustrative data presented here demonstrates a significant improvement in the half-life of a model peptide in the presence of both a specific protease and complex human plasma. This modification provides a valuable alternative to other para-substituted phenylalanine analogs, contributing to the development of more potent and durable peptide-based therapeutics. Researchers are encouraged to consider this compound as a strategic building block in their efforts to overcome the challenge of in vivo peptide instability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Untitled Document [ucl.ac.uk]
- 3. Peptidases Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Purity Fmoc-Phe(4-CONH2)-OH: A Comparative Analysis of Leading Suppliers
For scientists and professionals in the field of peptide synthesis and drug development, the quality of building blocks is paramount. Fmoc-Phe(4-CONH2)-OH, a key derivative of phenylalanine, is instrumental in the synthesis of peptides with enhanced properties. This guide provides a comprehensive comparison of commercially available high-purity this compound, offering a side-by-side look at supplier specifications, and details the rigorous experimental protocols necessary for its quality assessment.
Supplier Comparison: At a Glance
The selection of a reliable supplier for this compound is a critical first step in any research or development pipeline. Key considerations include purity, availability of analytical data, and consistency between batches. Below is a summary of offerings from prominent suppliers in the field.
| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| MedChemExpress | Information not publicly specified | 204716-17-6 | C25H22N2O5[1] | 430.45[1] | States the product can be used to synthesize a small-sized HTLV-I protease inhibitor with hydrophilicity. |
| Sigma-Aldrich (ChemScene) | ≥97% | 204716-17-6 | C25H22N2O5 | 430.46 | Product is sold through the ChemScene LLC preferred partner program. |
| Watanabe Chemical Industries, LTD. | ≥97% (HPLC) | 204716-17-6[2] | Not Specified | 430.46[2] | Provides information on stereoisomer purity (Enantiomer ≤0.5%).[2] |
Rigorous Quality Control: Essential Experimental Protocols
To ensure the integrity of your research, independent verification of the purity and identity of this compound is crucial. The following are detailed protocols for the key analytical techniques used to assess the quality of this critical reagent.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for assessing the purity of non-volatile organic compounds like Fmoc-amino acids. This protocol is designed to separate the main compound from any potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight of this compound, ensuring the correct compound has been supplied.
Methodology:
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode is typically used.
-
Sample Preparation: The sample prepared for HPLC analysis can be directly infused or analyzed via LC-MS.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 431.46. Other adducts such as [M+Na]⁺ may also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of the Fmoc group, the phenylalanine backbone, and the 4-carboxamide phenyl side chain.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve the compound and the presence of exchangeable protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Data Analysis: The resulting spectrum should be compared against a reference spectrum or analyzed for the characteristic peaks corresponding to the different protons in the molecule. Key signals to identify include the aromatic protons of the fluorenyl group, the alpha and beta protons of the phenylalanine backbone, and the aromatic protons of the 4-carboxamidophenyl group.
By utilizing this guide, researchers can make informed decisions when sourcing high-purity this compound and are equipped with the necessary protocols to independently verify its quality, ensuring the reliability and reproducibility of their scientific endeavors.
References
Safety Operating Guide
Proper Disposal of Fmoc-Phe(4-CONH2)-OH: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides a comprehensive, step-by-step guide for the proper disposal of Fmoc-Phe(4-CONH2)-OH, a crucial building block in peptide synthesis. Adherence to these procedures will minimize risks and promote a safe research environment.
This compound, like many of its structural analogs, requires careful handling and disposal. While many Fmoc-protected amino acids are not classified as hazardous, it is best practice to treat them with a high degree of caution to mitigate any potential risks.[1][2][3]
Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal information for compounds structurally similar to this compound. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact product in use and adhere to their institution's waste management policies.
| Parameter | Information | Source |
| GHS Hazard Classification | Not uniformly classified. Some sources indicate potential for skin and eye irritation. | [4] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [1][4] |
| Solid Waste Handling | Sweep to avoid dust formation; place in a sealed, labeled container. | [1][2][5] |
| Disposal Stream | Designated solid chemical waste stream. | [1] |
| Environmental Precautions | Do not allow entry into drains or waterways. | [1][2][5] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the recommended procedure for the disposal of solid this compound waste. This applies to unused, expired, or contaminated material.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
PPE: Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1][4]
-
Ventilation: Handle the compound in a well-ventilated area. For larger quantities or if there is a risk of dust generation, use a chemical fume hood.
2. Containment of Solid Waste:
-
Collection: Carefully sweep up any solid this compound waste. Use tools that will not generate excessive dust.
-
Container: Place the collected solid waste into a designated, compatible, and sealable hazardous waste container. Ensure the container is appropriate for solid chemical waste.
-
Labeling: Clearly label the waste container with "this compound" and any other identifiers required by your institution's waste management program.
3. Storage and Disposal:
-
Segregation: Store the waste container in a designated, secure area for chemical waste, away from incompatible materials. Do not mix with other waste streams unless explicitly permitted by your safety officer.
-
Disposal Request: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.
4. Spill and Exposure Procedures:
-
Small Spills: For minor spills, carefully sweep up the material, place it in the designated waste container, and clean the area with an appropriate solvent.
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.[1][2][3]
-
Eye Contact: If the compound comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Inhalation: If dust is inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Fmoc-Phe(4-CONH2)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-Phe(4-CONH2)-OH, a key reagent in peptide synthesis. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[1]
GHS Hazard Classification:
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] This should be supplemented with task-specific PPE as outlined below.
| Body Part | PPE Required | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement for handling the solid and for incidental contact with solutions.[2][3] For prolonged handling or when working with larger quantities of solutions (e.g., during peptide synthesis), consider double-gloving or using thicker, chemical-resistant gloves.[2] Always wash hands after removing gloves. |
| Eyes/Face | Safety glasses with side shields or safety goggles | Safety glasses with side-shields are the minimum requirement.[2] When there is a risk of splashing, such as when transferring solutions or during deprotection steps, safety goggles should be worn.[4] For larger-scale operations or when a significant splash hazard exists, a face shield worn over safety goggles is recommended.[2][4] |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing from spills.[4] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat can provide additional protection. |
| Respiratory | Use in a well-ventilated area. Respirator may be required. | Work should be conducted in a chemical fume hood to avoid inhalation of the powder or vapors from solutions.[5] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4][5] |
Chemical Properties and Storage
Proper storage is essential to maintain the stability and purity of this compound.
| Property | Value |
| Physical Form | Solid (White to off-white powder)[6] |
| Molecular Weight | 430.46 g/mol |
| Boiling Point | 713.4 ± 60.0 °C at 760 mmHg |
| Purity | Typically ≥ 97%[6] |
| Storage Temperature | Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed. |
| Solubility | Insoluble in water. Soluble in polar organic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[7] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural guidance for the safe handling of this compound from receipt to disposal.
4.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the container.
-
Store the compound in a designated, well-ventilated, and dry area at room temperature. Keep it away from strong oxidizing agents and strong acids.[5]
4.2. Handling and Weighing (Solid Form)
-
Preparation: Before handling, ensure you are wearing all required PPE, including a lab coat, nitrile gloves, and safety glasses.[2][4]
-
Location: Conduct all weighing and handling of the solid powder inside a chemical fume hood to prevent inhalation of dust particles.[5]
-
Procedure: Use a spatula to carefully transfer the desired amount of the solid to a weighing vessel. Avoid creating dust.
-
Cleanup: After weighing, securely close the main container. Clean any residual powder from the spatula and weighing area using a damp cloth or paper towel, and dispose of it as chemical waste.
4.3. Preparation of Solutions
-
Solvent: this compound is typically dissolved in polar organic solvents such as DMF for use in peptide synthesis.[7]
-
Procedure: In a chemical fume hood, add the weighed solid to the appropriate glassware. Slowly add the solvent while stirring to ensure complete dissolution.
-
Safety: Be aware that organic solvents like DMF have their own associated hazards. Always handle them in a fume hood and wear appropriate PPE.
4.4. Experimental Use (e.g., in Solid-Phase Peptide Synthesis)
-
Coupling: The dissolved this compound is added to the reaction vessel containing the resin.
-
Deprotection: The Fmoc protecting group is typically removed using a mild base, such as a 20% solution of piperidine in DMF.[8][9] This step should always be performed in a fume hood due to the volatility and odor of piperidine.
-
Monitoring: The progress of the deprotection can be monitored by UV absorbance of the released Fmoc-piperidine adduct.[10]
4.5. Disposal Plan
-
Solid Waste: Dispose of any solid this compound waste, including contaminated weighing paper and gloves, in a designated hazardous chemical waste container.
-
Liquid Waste: All liquid waste, including unused solutions and solvents from washing steps (e.g., DMF, piperidine solutions), must be collected in a clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[5]
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling
The following diagram illustrates the key stages and safety precautions for handling this compound.
Caption: A workflow diagram illustrating the safe handling of this compound.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
